4-(Trifluoroacetyl)morpholine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPCRKXZUFAUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337775 | |
| Record name | 4-(Trifluoroacetyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
360-95-2 | |
| Record name | 4-(Trifluoroacetyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 360-95-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-(Trifluoroacetyl)morpholine: Safety, Handling, and Application in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the introduction of novel reagents into a synthesis workflow demands a meticulous understanding of not only their reactivity but also their inherent hazards. 4-(Trifluoroacetyl)morpholine, a versatile building block, is increasingly utilized for the introduction of the trifluoroacetyl moiety. This guide provides an in-depth technical overview of its properties, a thorough analysis of its hazard profile, and detailed protocols for its safe handling, grounded in the principles of chemical reactivity and laboratory best practices.
The Chemical and Pharmacological Significance of this compound
This compound is a compound that marries the advantageous properties of two key functional groups: the morpholine ring and the trifluoroacetyl group. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance desirable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2][3] Its presence can modulate the pKa of a molecule and provide a flexible yet conformationally constrained linker, which can be crucial for optimizing interactions with biological targets.[2][3][4]
The trifluoroacetyl group, on the other hand, is a powerful tool in organic synthesis. Its high electrophilicity makes this compound an effective trifluoroacetylating agent for a range of nucleophiles, including amines and alcohols.[5][6] The resulting trifluoroacetamides can serve as stable protecting groups that can be cleaved under specific basic conditions.[7] Furthermore, the incorporation of a trifluoromethyl group can significantly alter the electronic properties and lipophilicity of a molecule, often leading to enhanced biological activity.
Physicochemical and Hazard Profile
A comprehensive understanding of the physicochemical properties of a reagent is fundamental to its safe handling. The following table summarizes the key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₈F₃NO₂ | PubChem[8] |
| Molecular Weight | 183.13 g/mol | PubChem[8] |
| Appearance | Colorless liquid | Fluoromart[3] |
| Boiling Point | 90-91 °C at 16.7 mmHg | ChemicalBook[1] |
| Density | 1.3616 g/cm³ | ChemicalBook[1] |
| Refractive Index | 1.4151 | ChemicalBook[1] |
| Storage Temperature | 2-8 °C | ChemicalBook[1] |
GHS Hazard Classification and Statements
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
Source: PubChem[8]
The presence of the trifluoroacetyl group significantly enhances the reactivity of the carbonyl carbon, making the compound susceptible to nucleophilic attack. This inherent reactivity is the root cause of its hazardous nature. Upon contact with moisture, it can slowly hydrolyze to form trifluoroacetic acid and morpholine, both of which are corrosive and irritant compounds.
Causality-Driven Handling and Storage Protocols
The following handling and storage procedures are not merely a list of rules but are dictated by the chemical reactivity of this compound.
Engineering Controls: The First Line of Defense
Due to its volatility and potential for respiratory irritation, all handling of this compound must be conducted in a certified chemical fume hood.[9] The fume hood provides critical protection against the inhalation of harmful vapors. The airflow of the fume hood should be verified before commencing any work.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of appropriate PPE is crucial to prevent dermal and ocular exposure.
-
Gloves: Nitrile or neoprene gloves should be worn at all times.[9] It is imperative to inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[9] Standard safety glasses do not provide adequate protection.
-
Lab Coat: A full-sleeved lab coat should be worn to protect the skin and clothing.
Storage: Maintaining Integrity and Preventing Accidents
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Temperature: Store in a refrigerator at 2-8°C as recommended.[1]
-
Inert Atmosphere: While not always explicitly stated, for long-term storage and to prevent hydrolysis, storing under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure.
-
Container: Keep the container tightly sealed to prevent the ingress of moisture and the escape of vapors.
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
Experimental Protocols: A Step-by-Step Guide to Safe Usage
The following protocols provide a framework for the safe use of this compound in a research setting.
Protocol 1: Aliquoting and Dispensing
-
Preparation: Ensure the chemical fume hood is operational and all necessary PPE is worn.
-
Inert Atmosphere (Optional but Recommended): If working under anhydrous conditions, flush a clean, dry syringe with an inert gas.
-
Dispensing: Slowly withdraw the desired volume of this compound from the storage bottle using the syringe.
-
Transfer: Dispense the liquid into the reaction vessel, ensuring the tip of the syringe is below the surface of the solvent if present to avoid splashing.
-
Cleaning: Immediately rinse the syringe with a suitable dry solvent (e.g., dichloromethane or acetonitrile) and then with water.
Protocol 2: Use as a Trifluoroacetylating Agent
Caption: A typical workflow for a trifluoroacetylation reaction.
Emergency Procedures: A Structured Response
In the event of an accidental exposure or spill, a calm and structured response is critical.
Emergency Response Decision Tree
Caption: Decision tree for emergency response to spills or exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion
This compound is a valuable reagent in the modern synthetic chemist's toolbox, particularly in the realm of drug discovery. Its utility, however, is intrinsically linked to a thorough understanding and respect for its hazardous properties. By adopting a safety-conscious mindset that is informed by the chemical principles of reactivity, researchers can confidently and safely leverage the full potential of this versatile building block to advance their scientific endeavors.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Trifluoroacetamides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoroacetylation in Organic Synthesis: Reagents, Developments...: Ingenta Connect [ingentaconnect.com]
- 8. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. artsci.usu.edu [artsci.usu.edu]
An In-depth Technical Guide to the Solubility of 4-(Trifluoroacetyl)morpholine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoroacetyl)morpholine is a versatile synthetic building block and reagent of increasing importance in medicinal chemistry and drug development. Its unique combination of a morpholine ring and a trifluoroacetyl group imparts specific physicochemical properties that influence its reactivity, bioavailability, and formulation characteristics. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the solubility profile of this compound, discusses the underlying molecular principles governing its solubility, and offers detailed experimental protocols for its determination.
Physicochemical Properties of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. This compound possesses a distinct set of characteristics that dictate its behavior in different solvent environments.
| Property | Value | Source |
| Molecular Formula | C₆H₈F₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 183.13 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Topological Polar Surface Area | 29.5 Ų | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 5 | --INVALID-LINK--[1] |
| LogP (estimated) | 0.5 | --INVALID-LINK-- |
The presence of the trifluoroacetyl group significantly influences the electronic properties and intermolecular interactions of the morpholine scaffold. The morpholine ring itself, with its ether and tertiary amine functionalities, contributes to the compound's polarity and ability to act as a hydrogen bond acceptor. The trifluoroacetyl group, with its three highly electronegative fluorine atoms, further enhances the molecule's polar nature and provides additional sites for dipole-dipole interactions.
Caption: Molecular structure of this compound.
Estimated Solubility Profile
Based on the physicochemical properties and the principle of "like dissolves like," the following table provides an estimated solubility profile of this compound in a range of common organic solvents at ambient temperature. It is important to note that these are qualitative estimations, and experimental verification is recommended for precise applications.
| Solvent Class | Solvent | Estimated Solubility | Rationale |
| Protic Solvents | Methanol | Miscible | Polar protic solvent, capable of hydrogen bonding with the oxygen and nitrogen atoms of the morpholine ring. |
| Ethanol | Miscible | Similar to methanol, its polarity and hydrogen bonding ability should lead to high solubility. | |
| Isopropanol | Miscible | Good solubility is expected due to its polar nature, though slightly less than methanol and ethanol. | |
| Water | Soluble | The polar nature of the molecule suggests solubility in water, though the trifluoromethyl group may slightly reduce it compared to morpholine. | |
| Aprotic Polar Solvents | Acetone | Miscible | A polar aprotic solvent that can engage in dipole-dipole interactions. |
| Acetonitrile | Miscible | Its high polarity should facilitate the dissolution of the polar solute. | |
| Dimethylformamide (DMF) | Miscible | A highly polar aprotic solvent, expected to be an excellent solvent. | |
| Dimethyl sulfoxide (DMSO) | Miscible | Another highly polar aprotic solvent, anticipated to fully dissolve the compound. | |
| Ethyl Acetate | Soluble | A moderately polar solvent, good solubility is expected. | |
| Apolar Solvents | Toluene | Sparingly Soluble | The significant polarity of the solute suggests limited solubility in this nonpolar aromatic solvent. |
| Hexane | Insoluble | As a nonpolar aliphatic solvent, it is unlikely to dissolve the polar this compound to a significant extent. |
Factors Influencing Solubility
The solubility of this compound is a result of the interplay between several factors:
-
Polarity: The molecule possesses a significant dipole moment due to the presence of the morpholine ring and the trifluoroacetyl group. This makes it readily soluble in polar solvents.
-
Hydrogen Bonding: While this compound has no hydrogen bond donors, it has five potential hydrogen bond acceptor sites (the nitrogen and two oxygen atoms of the morpholine ring, and the carbonyl oxygen and the fluorine atoms of the trifluoroacetyl group).[1] This allows for strong interactions with protic solvents.
-
"Like Dissolves Like": The compound's polar nature dictates its high affinity for polar solvents and low affinity for nonpolar solvents.
-
Influence of the Trifluoroacetyl Group: The introduction of the trifluoroacetyl group to the morpholine nitrogen has a pronounced effect on its solubility profile compared to the parent morpholine. Morpholine itself is miscible with water and a wide range of organic solvents.[2] The trifluoroacetyl group, being a strong electron-withdrawing group, reduces the basicity of the morpholine nitrogen. This may slightly decrease its interaction with acidic protons in protic solvents. However, the overall increase in polarity and the additional hydrogen bond acceptor sites on the fluorine atoms generally maintain or enhance its solubility in polar organic solvents.
Experimental Determination of Solubility
For applications requiring precise solubility data, experimental determination is essential. The following sections provide detailed protocols for both quantitative solubility measurement and qualitative miscibility assessment.
Protocol 1: Quantitative Solubility Determination by the Gravimetric Method
This protocol describes a reliable method for determining the solubility of this compound in a given solvent at a specific temperature.
Caption: Workflow for Gravimetric Solubility Determination.
Materials:
-
This compound
-
Selected organic solvent
-
Temperature-controlled shaker or stirrer
-
Calibrated volumetric flasks and pipettes
-
Analytical balance
-
Vials with caps
-
Syringe filters (if necessary)
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved liquid indicates a saturated solution.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or on a stir plate at the desired temperature.
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection:
-
Allow the mixture to stand undisturbed at the set temperature until the undissolved solute has settled.
-
Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. If necessary, use a syringe filter to avoid transferring any undissolved solute.
-
-
Gravimetric Analysis:
-
Transfer the collected supernatant to a pre-weighed, clean, and dry vial.
-
Record the total weight of the vial and the supernatant.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
Once the solvent is fully evaporated, reweigh the vial containing the dry solute residue.
-
-
Calculation:
-
Calculate the weight of the dissolved solute by subtracting the initial weight of the vial from the final weight.
-
Express the solubility in the desired units, such as grams per 100 mL of solvent.
-
Protocol 2: Determination of Miscibility
This protocol provides a straightforward method for assessing the miscibility of this compound with various organic solvents.
Caption: Workflow for Miscibility Determination.
Materials:
-
This compound
-
A selection of organic solvents
-
Small, clear glass vials with caps
-
Graduated pipettes or cylinders
Procedure:
-
Sample Preparation:
-
In a clear glass vial, add a known volume (e.g., 1 mL) of the organic solvent to be tested.
-
-
Addition of Solute:
-
To the same vial, add an equal volume (1 mL) of this compound.
-
-
Mixing:
-
Securely cap the vial and shake it vigorously or vortex for approximately 30 seconds to ensure thorough mixing.
-
-
Observation:
-
Allow the vial to stand undisturbed for a few minutes.
-
Observe the contents of the vial against both a light and a dark background.
-
-
Interpretation:
-
Miscible: If a single, clear, homogeneous phase is observed, the two liquids are miscible.
-
Immiscible: If two distinct layers form, or if the mixture appears cloudy or forms an emulsion, the liquids are immiscible.
-
Conclusion
This compound is a polar molecule that exhibits high solubility in a wide range of polar protic and aprotic organic solvents, while its solubility in nonpolar solvents is limited. This solubility profile is a direct consequence of its molecular structure, which includes a polar morpholine ring and a highly polar trifluoroacetyl group, providing multiple sites for hydrogen bond acceptance. For researchers and professionals in drug development, a comprehensive understanding of these solubility characteristics is crucial for optimizing reaction conditions, developing effective purification strategies, and formulating novel therapeutics. The experimental protocols provided in this guide offer a robust framework for the precise determination of the solubility and miscibility of this compound, enabling its confident application in various scientific endeavors.
References
An In-depth Technical Guide to 4-(Trifluoroacetyl)morpholine: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Trifluoroacetyl)morpholine, a versatile reagent in organic synthesis. From its initial discovery and synthesis, this document traces its historical development and explores its contemporary applications as a trifluoroacetylating agent and a building block in medicinal chemistry. Detailed experimental protocols for its synthesis and use, along with a thorough characterization of its physicochemical properties, are presented to provide researchers with a practical and in-depth resource.
Introduction: The Emergence of a Key Fluorinated Building Block
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. Among the array of reagents developed for this purpose, this compound has carved a niche as a stable, effective, and versatile trifluoroacetylating agent. This guide delves into the history, synthesis, properties, and applications of this important molecule, offering a technical resource for scientists and researchers.
Discovery and Historical Context
The first documented synthesis of this compound appeared in a 1955 patent filed by The Dow Chemical Company.[1] The invention, credited to Ted R. Norton, described the preparation of the compound and identified an early application as a soil sterilant.[1] This initial discovery laid the groundwork for the future exploration of this compound's utility in broader chemical synthesis.
While its initial application was in agriculture, the true potential of this compound as a synthetic reagent began to be realized in the subsequent decades. The increasing interest in fluorinated organic compounds, driven by the quest for new pharmaceuticals and agrochemicals with enhanced properties, propelled the investigation of various trifluoroacetylating agents. The stability and reactivity profile of this compound made it an attractive candidate for the introduction of the trifluoroacetyl group, a key pharmacophore and a precursor to the trifluoromethyl group.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 360-95-2 | [2] |
| Molecular Formula | C6H8F3NO2 | [2] |
| Molecular Weight | 183.13 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 90-91.3 °C at 16.7 mmHg | [1] |
| Specific Gravity | 1.3616 at 25/25 °C | [1] |
| Refractive Index | n/D 1.4151 at 31.85 °C | [1] |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of this compound exhibit characteristic signals corresponding to the morpholine ring protons and carbons, as well as the trifluoroacetyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically observed in the region of 1680-1700 cm-1.
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is a relatively straightforward acylation reaction. The most common and efficient method involves the reaction of morpholine with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride.[3]
Conceptual Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
Morpholine
-
Trifluoroacetic anhydride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
To a stirred solution of morpholine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add trifluoroacetic anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.
Applications in Organic Synthesis
The primary utility of this compound lies in its ability to act as a trifluoroacetylating agent for a variety of nucleophiles. The electron-withdrawing nature of the trifluoroacetyl group makes the amide carbonyl highly electrophilic, while the morpholine acts as a good leaving group.
Trifluoroacetylation of Amines
One of the most common applications of this compound is the protection of primary and secondary amines as their trifluoroacetyl derivatives. The resulting trifluoroacetamides are stable under a range of reaction conditions and can be deprotected under basic conditions. This makes the trifluoroacetyl group a useful orthogonal protecting group in complex organic synthesis.[4]
Caption: Trifluoroacetylation of an amine using this compound.
Synthesis of Trifluoromethyl-Containing Heterocycles
The trifluoroacetyl group introduced by this compound can serve as a precursor for the construction of trifluoromethyl-containing heterocyclic compounds. These motifs are of significant interest in medicinal chemistry due to their potential to enhance biological activity and metabolic stability.
Role in Medicinal Chemistry and Drug Discovery
The morpholine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5][6] The incorporation of a trifluoroacetyl group onto the morpholine nitrogen can modulate the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. While direct applications of this compound as a therapeutic agent are not prominent, its role as a synthetic intermediate for the preparation of more complex, biologically active morpholine derivatives is significant.[3][7]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound can be corrosive, and contact with strong bases or reducing agents should be avoided.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Since its initial description in the mid-20th century, this compound has evolved from a compound with a niche application to a valuable and versatile reagent in the synthetic chemist's toolbox. Its stability, ease of handling, and effective trifluoroacetylating ability have cemented its place in modern organic synthesis, particularly in the protection of amines and the construction of complex fluorinated molecules for pharmaceutical and agrochemical research. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, intended to serve as a valuable resource for researchers and scientists in the field.
References
- 1. US2703802A - 4-(trifluoroacetyl) morpholine - Google Patents [patents.google.com]
- 2. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 360-95-2 [smolecule.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 4-(Trifluoroacetyl)morpholine in Modern Organic Synthesis: A Technical Guide
Foreword for the Modern Researcher
In the landscape of contemporary organic synthesis and drug discovery, the demand for efficient and selective reagents is paramount. The introduction of fluorine-containing moieties, particularly the trifluoromethyl group, has become a cornerstone in the design of novel pharmaceuticals and agrochemicals, owing to its profound impact on metabolic stability, lipophilicity, and binding affinity. This guide delves into the multifaceted applications of 4-(Trifluoroacetyl)morpholine, a versatile and increasingly important reagent in the synthetic chemist's toolkit. We will explore its utility not only as a potent trifluoroacetylating agent but also as a key building block in the construction of complex heterocyclic scaffolds with significant biological potential. This document is designed to be a practical and in-depth resource, moving beyond a simple recitation of reactions to provide a deeper understanding of the underlying principles and experimental nuances that govern the successful application of this valuable compound.
Physicochemical Properties and Safety Profile
This compound, also known as N-(Trifluoroacetyl)morpholine, is a colorless liquid at room temperature, soluble in a range of organic solvents.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 360-95-2 | [2][3] |
| Molecular Formula | C₆H₈F₃NO₂ | [2][3] |
| Molecular Weight | 183.13 g/mol | [2][3] |
| IUPAC Name | 2,2,2-trifluoro-1-morpholin-4-ylethanone | [3] |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
Core Application: A Stable and Efficient Trifluoroacetylating Agent
The trifluoroacetyl group (TFA) is a valuable protecting group for amines and alcohols and serves as a synthon for the introduction of the trifluoromethyl group.[4] this compound offers a stable and easy-to-handle alternative to more volatile and corrosive reagents like trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.
Trifluoroacetylation of Amines
The N-trifluoroacetylation of primary and secondary amines is a fundamental transformation in organic synthesis, particularly in peptide chemistry and the preparation of pharmaceutical intermediates. This compound provides a mild and efficient means to achieve this transformation.
Mechanism of N-Trifluoroacetylation:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the trifluoroacetyl group. The tetrahedral intermediate then collapses, expelling the morpholine anion as a leaving group, which is subsequently protonated to yield the N-trifluoroacetylated amine and morpholine.
Figure 1: General mechanism of N-trifluoroacetylation.
Exemplary Protocol: Trifluoroacetylation of Aniline
This protocol details a representative procedure for the N-trifluoroacetylation of a primary aromatic amine.
Materials:
-
Aniline
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a solution of aniline (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask, add this compound (1.1 eq).
-
If the amine substrate is less nucleophilic or its hydrochloride salt is used, triethylamine (1.2 eq) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any unreacted reagent and acidic byproducts.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-(trifluoroacetyl)aniline.
| Substrate | Product | Yield (%) | Reference |
| Aniline | N-(Trifluoroacetyl)aniline | >90 | [General procedure based on similar reactions] |
| Benzylamine | N-Benzyl-2,2,2-trifluoroacetamide | >95 | [General procedure based on similar reactions] |
Trifluoroacetylation of Alcohols
The protection of alcohols as their trifluoroacetyl esters is another valuable application. These esters can be readily cleaved under mild basic conditions.
Mechanism of O-Trifluoroacetylation:
Similar to the N-trifluoroacetylation, the reaction with alcohols proceeds through a nucleophilic acyl substitution pathway. The oxygen of the hydroxyl group acts as the nucleophile. The reaction may be catalyzed by a mild base to deprotonate the alcohol and increase its nucleophilicity.
Exemplary Protocol: Trifluoroacetylation of Benzyl Alcohol
Materials:
-
Benzyl alcohol
-
This compound
-
Pyridine (as a catalyst and base)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, dissolve benzyl alcohol (1.0 eq) in diethyl ether (0.5 M).
-
Add pyridine (1.2 eq) followed by the dropwise addition of this compound (1.1 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting benzyl trifluoroacetate by distillation or column chromatography.
| Substrate | Product | Yield (%) | Reference |
| Benzyl Alcohol | Benzyl trifluoroacetate | High | [5][6][7] |
| Cyclohexanol | Cyclohexyl trifluoroacetate | High | [5][6][7] |
A Versatile Building Block in Heterocyclic Synthesis
Beyond its role as a trifluoroacetylating agent, this compound is a valuable precursor for the synthesis of more complex molecules, particularly trifluoromethyl-containing heterocycles.[8][9] The morpholine moiety itself is a privileged structure in medicinal chemistry, and its combination with the trifluoromethyl group offers a powerful strategy for drug design.[10][11]
Synthesis of Dihydropyrano[2,3-c]pyrazoles
One notable application of this compound is in the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles.[12] This class of compounds has garnered significant interest due to their diverse biological activities. While the original literature highlighting this specific application was not found to provide a detailed protocol, the general synthetic strategy for this class of compounds involves the condensation of an aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative.[13][14][15][16] It is plausible that this compound acts as a catalyst or a precursor to a catalytic species in this transformation.
Figure 2: Four-component synthesis of dihydropyrano[2,3-c]pyrazoles.
Further research is warranted to elucidate the precise role and provide a detailed experimental protocol for the use of this compound in this multicomponent reaction.
Precursor to Trifluoromethylated Pharmaceutical Intermediates
The trifluoroacetyl group can be a stepping stone for the introduction of a trifluoromethyl group in the synthesis of drug candidates.[8] The morpholine scaffold itself is present in numerous approved drugs.[11] The synthesis of novel morpholine derivatives, including those with trifluoromethyl groups, is an active area of research for developing new therapeutic agents.[9][17][18]
Conclusion and Future Outlook
This compound has emerged as a reagent of considerable utility in modern organic synthesis. Its stability, ease of handling, and efficiency as a trifluoroacetylating agent for both amines and alcohols make it a valuable alternative to more hazardous reagents. Furthermore, its potential as a building block and catalyst in the synthesis of complex, biologically active heterocyclic molecules underscores its growing importance in medicinal chemistry and drug discovery. As the quest for novel fluorinated compounds continues, the applications of this compound are poised to expand, offering chemists a powerful tool for molecular innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. biomedres.us [biomedres.us]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Morpholine - Wikipedia [en.wikipedia.org]
- 12. 360-95-2 | this compound [fluoromart.com]
- 13. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid four-component synthesis of dihydropyrano[2,3-c]pyrazoles using nano-eggshell/Ti(IV) as a highly compatible natural based catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 18. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Trifluoroacetylation of Primary Amines with 4-(Trifluoroacetyl)morpholine
Introduction: The Strategic Importance of Amine Protection in Synthesis
In the intricate landscape of organic synthesis, particularly within drug discovery and development, the strategic protection and deprotection of functional groups is a cornerstone of success. The primary amine moiety, a ubiquitous functional group in pharmaceuticals and bioactive molecules, is often a site of high reactivity. Its nucleophilic and basic nature necessitates temporary masking to prevent unwanted side reactions during synthetic transformations on other parts of a molecule. Trifluoroacetylation has emerged as a robust and widely adopted strategy for the protection of primary amines. The resulting trifluoroacetamide is stable to a variety of reaction conditions and the protecting group can be readily removed under mild basic conditions.
This guide provides a detailed protocol and in-depth scientific rationale for the trifluoroacetylation of primary amines using 4-(Trifluoroacetyl)morpholine. This reagent offers a mild, efficient, and user-friendly alternative to more aggressive trifluoroacetylating agents, making it an invaluable tool for researchers and scientists in the field.
The Reagent of Choice: Advantages of this compound
While traditional trifluoroacetylating agents like trifluoroacetic anhydride (TFAA) and trifluoroacetyl chloride are effective, they are often highly reactive, corrosive, and can lead to the formation of harsh acidic byproducts, necessitating careful handling and purification strategies. This compound (TFA-morpholine) presents a compelling alternative with several distinct advantages:
-
Mild Reaction Conditions: TFA-morpholine allows for the trifluoroacetylation of primary amines under significantly milder conditions, often at room temperature, which helps to preserve sensitive functional groups within the substrate.
-
Ease of Handling: As a stable, crystalline solid, this compound is easier and safer to handle compared to the highly volatile and corrosive liquid reagents.
-
Simplified Workup: The morpholine byproduct is water-soluble and can be easily removed during the aqueous workup, simplifying the purification of the desired N-trifluoroacetylated product.
-
High Selectivity: The moderated reactivity of TFA-morpholine often leads to higher selectivity for the desired N-acylation, minimizing the formation of byproducts.
Understanding the Reaction: The Nucleophilic Acyl Substitution Mechanism
The trifluoroacetylation of a primary amine with this compound proceeds through a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetyl group in this compound.
Diagram 1: The reaction mechanism of trifluoroacetylation.
This attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the morpholine as a leaving group, and after a proton transfer, yields the stable N-trifluoroacetylated primary amine and morpholine as a byproduct.
Experimental Protocol: A Generalized Procedure
This protocol provides a general framework for the trifluoroacetylation of primary amines using this compound. Optimal conditions may vary depending on the specific substrate and should be determined empirically.
Materials
-
Primary amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet (optional, for moisture-sensitive substrates)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Reaction Setup and Procedure
Diagram 2: A generalized experimental workflow.
-
To a clean, dry round-bottom flask, add the primary amine (1.0 equivalent).
-
Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., DCM, THF, or MeCN) at a concentration of approximately 0.1-0.5 M.
-
To the stirred solution, add this compound (1.1-1.5 equivalents) portion-wise at room temperature. For highly reactive amines, the addition can be performed at 0 °C to moderate the reaction rate.
-
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed (typically 1-6 hours).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with 1 M HCl to remove any unreacted primary amine and morpholine byproduct.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any residual acid.
-
Finally, wash with brine to remove any remaining water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system.
Data Presentation: A Guide to Reaction Parameters
The following table provides a general guideline for the reaction conditions for the trifluoroacetylation of various classes of primary amines.
| Substrate Type | Solvent | Temperature (°C) | Time (h) | Molar Ratio (Amine:Reagent) | Typical Yield (%) |
| Aliphatic Primary Amine | DCM | 20-25 | 1-3 | 1 : 1.1 | 90-98 |
| Aromatic Primary Amine | THF | 20-25 | 2-6 | 1 : 1.2 | 85-95 |
| Sterically Hindered Amine | MeCN | 40-60 | 6-12 | 1 : 1.5 | 70-85 |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Incomplete reaction | Insufficient reagent | Add an additional portion of this compound (0.2-0.3 eq) and continue stirring. |
| Low reaction temperature | Gently warm the reaction mixture to 30-40 °C and monitor by TLC. | |
| Sterically hindered amine | Increase the reaction time and/or temperature. Consider using a more polar solvent like acetonitrile. | |
| Formation of multiple products | Impure starting materials | Ensure the purity of the primary amine and the reagent before starting the reaction. |
| Side reactions | Run the reaction at a lower temperature to improve selectivity. | |
| Difficulty in purification | Co-elution of product and byproduct | Ensure thorough washing with 1 M HCl during workup to remove the morpholine byproduct. |
| Product is highly polar | Use a more polar eluent system for column chromatography or consider reverse-phase chromatography. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound is a chemical irritant. Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
Conclusion
The trifluoroacetylation of primary amines using this compound is a mild, efficient, and versatile method for the protection of this important functional group. The ease of handling of the reagent, the mild reaction conditions, and the straightforward workup procedure make it an attractive alternative to traditional trifluoroacetylating agents. This protocol provides a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors.
Application Notes and Protocols for 4-(Trifluoroacetyl)morpholine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the construction of complex biomolecules. A critical aspect of SPPS is the quantitative coupling of amino acids at each step. In instances of incomplete coupling, the unreacted N-terminal amines must be permanently blocked or "capped" to prevent the formation of deletion sequences, which are often difficult to separate from the target peptide. This document explores the application of 4-(trifluoroacetyl)morpholine as a specialized capping and N-terminal modification agent in SPPS. We will delve into the mechanistic rationale for its use, provide detailed protocols for its implementation, and discuss the potential advantages of introducing a trifluoroacetyl group as a capping moiety.
Introduction: The Imperative of Capping in SPPS
The stepwise nature of SPPS, while powerful, is susceptible to cumulative errors. Incomplete acylation reactions, where not all of the free N-terminal amines of the growing peptide chain react with the incoming activated amino acid, can lead to the formation of deletion peptide impurities. These impurities, lacking one or more amino acids, often possess physicochemical properties very similar to the desired full-length peptide, complicating purification efforts.
To mitigate this, a "capping" step is often introduced after the primary coupling step. This involves treating the resin-bound peptide with a highly reactive acylating agent to permanently block any unreacted N-terminal amines. Acetic anhydride is a commonly used capping agent, introducing an acetyl group. This application note proposes this compound as a potent alternative for introducing a trifluoroacetyl (TFAc) group, a modification that can offer unique benefits.
Trifluoroacetylation can be an undesirable side reaction in SPPS, particularly when using trifluoroacetic acid (TFA) for deprotection steps.[1][2][3] However, the deliberate and controlled introduction of a TFAc group can be advantageous for specific applications.
This compound: A Profile
This compound is a stable, reactive acylating agent. The electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, facilitating the efficient acylation of primary and secondary amines. Morpholine, as a leaving group, is a non-nucleophilic weak base, which is generally compatible with SPPS conditions.
Key Properties:
| Property | Value |
| Molecular Formula | C6H8F3NO2 |
| Molecular Weight | 183.13 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 90-91.3 °C at 16.7 mmHg[4] |
The use of N-acylmorpholine derivatives in organic synthesis is well-established, leveraging the balance of reactivity and stability they provide.[5][6]
Mechanistic Rationale for Trifluoroacetylation in SPPS
The primary function of this compound in this context is the irreversible acylation of unreacted N-terminal amines on the growing peptide chain. The mechanism is a standard nucleophilic acyl substitution, where the free amine of the peptide attacks the electrophilic carbonyl of the trifluoroacetyl group, leading to the formation of a stable trifluoroacetamide and the release of morpholine.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2703802A - 4-(trifluoroacetyl) morpholine - Google Patents [patents.google.com]
- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 6. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
Application Notes and Protocols: 4-(Trifluoroacetyl)morpholine in Medicinal Chemistry
Introduction: A Synthesis of Privileged Moieties
In the landscape of modern drug design, the strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacological profile. The trifluoromethyl (-CF3) group is a cornerstone of this strategy, renowned for its ability to enhance metabolic stability, binding affinity, and bioavailability by modulating lipophilicity and electronic properties.[1] Concurrently, the morpholine ring stands out as a "privileged pharmacophore," a structural motif frequently found in approved drugs that imparts favorable pharmacokinetic properties, including improved aqueous solubility and metabolic resistance.[2][3][4]
4-(Trifluoroacetyl)morpholine emerges as a uniquely valuable reagent by covalently uniting these two powerful moieties. It is not merely a synthetic intermediate but a sophisticated tool for introducing the trifluoroacetyl group with a degree of control and stability that surpasses more conventional, aggressive reagents. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the applications, mechanistic rationale, and field-proven protocols for leveraging this compound in medicinal chemistry workflows.
Reagent Profile and Physicochemical Properties
This compound, also known as N-Trifluoroacetylmorpholine, is a colorless liquid at room temperature, soluble in water and common organic solvents.[5] Its key attributes are summarized below.
| Property | Value | Reference |
| CAS Number | 360-95-2 | [6][7] |
| Molecular Formula | C₆H₈F₃NO₂ | [6][8] |
| Molecular Weight | 183.13 g/mol | [7][8] |
| Appearance | Colorless Liquid | [9][10] |
| Boiling Point | 90-91 °C at 16.7 mmHg | [10] |
| Density | ~1.36 g/cm³ | [9][10] |
| Synonyms | N-Trifluoroacetylmorpholine, 2,2,2-trifluoro-1-morpholinoethanone | [8][11] |
Expert Insight: The Advantage of Controlled Reactivity
While potent trifluoroacetylating agents like trifluoroacetic anhydride (TFAA) and trifluoroacetyl triflate (TFAT) are effective, their high reactivity can be a double-edged sword, leading to lack of selectivity, harsh reaction conditions, and sensitivity to moisture.[12] this compound, as a stable amide, offers a significant advantage. The morpholine nitrogen atom tempers the electrophilicity of the trifluoroacetyl carbonyl carbon, rendering the reagent less aggressive and more selective. This "tamed reactivity" allows for the trifluoroacetylation of sensitive substrates under milder conditions, minimizing side-product formation and enhancing overall yield and purity.
Core Application: Selective Trifluoroacetylation of Nucleophiles
The primary utility of this compound is the efficient and selective transfer of a trifluoroacetyl group (-COCF₃) to nucleophilic functional groups, most notably primary and secondary amines, which are ubiquitous in pharmaceutical intermediates.
Mechanistic Rationale
The reaction proceeds via a classical nucleophilic acyl substitution pathway. The nucleophile (e.g., an amine) attacks the electrophilic carbonyl carbon of the trifluoroacetyl group. The strong electron-withdrawing effect of the three fluorine atoms makes this carbon highly susceptible to nucleophilic attack. This is followed by the departure of the morpholine anion, which is subsequently protonated to yield morpholine as a stable, easily removable byproduct.
References
- 1. jelsciences.com [jelsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. 360-95-2 | this compound [fluoromart.com]
- 6. scbt.com [scbt.com]
- 7. 360-95-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 360-95-2 [m.chemicalbook.com]
- 10. This compound | 360-95-2 [amp.chemicalbook.com]
- 11. Morpholine, 4-(trifluoroacetyl)- | CymitQuimica [cymitquimica.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-(Trifluoroacetyl)morpholine as a Versatile Building Block in Heterocyclic Synthesis
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract: The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] This structural modification can profoundly enhance critical molecular properties such as lipophilicity, metabolic stability, and binding affinity.[1][3] 4-(Trifluoroacetyl)morpholine has emerged as a highly effective and versatile building block for introducing the trifluoroacetyl moiety, which serves as a direct precursor to the coveted trifluoromethyl group in a variety of heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, reactivity, and application in the synthesis of key heterocycles, supplemented with detailed, field-proven protocols for laboratory application.
The Synthon: Profiling this compound
This compound, with CAS Number 360-95-2, is a colorless liquid at room temperature.[4][5] Its structure marries the stability and polarity of the morpholine ring with the potent electrophilicity of the trifluoroacetyl group.[4] This unique combination underpins its utility in organic synthesis.
The primary driver of its reactivity is the strong electron-withdrawing effect of the three fluorine atoms. This effect polarizes the carbonyl bond, rendering the carbonyl carbon highly susceptible to nucleophilic attack. Consequently, the trifluoroacetyl group can be readily transferred to a wide range of nucleophiles, initiating cyclization cascades that forge the heterocyclic core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 360-95-2 | [6] |
| Molecular Formula | C₆H₈F₃NO₂ | [6][7] |
| Molecular Weight | 183.13 g/mol | [6][7] |
| Appearance | Colorless liquid | [4][5] |
| Boiling Point | 90-91 °C at 16.7 mmHg | [4][7] |
| Density | ~1.36 g/cm³ | [7] |
| Solubility | Soluble in water and common organic solvents | [4][5] |
General Synthetic Strategy: A Gateway to Trifluoromethylated Heterocycles
The core utility of this compound lies in its function as an efficient trifluoroacetylating agent. The morpholine amide provides a good balance of reactivity and stability, making it a more manageable reagent than highly reactive alternatives like trifluoroacetic anhydride. The general workflow involves the reaction of a substrate containing two nucleophilic centers with this compound, leading to a condensation and subsequent cyclization reaction.
Caption: General workflow for heterocyclic synthesis using this compound.
Application I: Synthesis of Trifluoromethyl-Substituted Pyrazoles
The pyrazole scaffold is a privileged structure in medicinal chemistry, found in drugs like Celebrex.[2] The synthesis of trifluoromethyl-pyrazoles is a common and highly effective application of trifluoroacetyl building blocks. The classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] this compound can be used to generate the required trifluoromethylated 1,3-dicarbonyl precursor in situ or in a stepwise fashion.
Causality & Mechanism
The reaction proceeds via a Knorr-type pyrazole synthesis. The key is the formation of a trifluoroacetylated β-ketoester or a similar 1,3-dielectrophile. This intermediate then undergoes condensation with a hydrazine. The strong electron-withdrawing nature of the CF₃ group typically directs the regioselectivity of the cyclization, ensuring a predictable substitution pattern on the final pyrazole ring.
Caption: Mechanistic pathway for the synthesis of trifluoromethyl-pyrazoles.
Protocol 3.1: Synthesis of 1-Aryl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
This protocol describes a reliable, one-pot procedure for synthesizing a trifluoromethyl-substituted pyrazole from a readily available ketone, this compound, and an arylhydrazine.
Materials & Reagents:
-
Acetone (or other suitable methyl ketone)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Arylhydrazine hydrochloride (e.g., Phenylhydrazine hydrochloride)
-
Glacial Acetic Acid
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Instrumentation:
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Addition funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Under an inert atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous THF in the reaction flask. Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Slowly add the ketone (1.0 eq., e.g., acetone) to the NaH suspension. Stir for 30 minutes at 0 °C. Rationale: This step generates the nucleophilic enolate required for the subsequent Claisen condensation.
-
Acylation: Add a solution of this compound (1.05 eq.) in anhydrous THF dropwise via the addition funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC until the starting ketone is consumed. Rationale: The enolate attacks the electrophilic carbonyl of the trifluoroacetylmorpholine to form the β-diketone intermediate.
-
Cyclization: To the reaction mixture, add the arylhydrazine hydrochloride (1.2 eq.) followed by glacial acetic acid (2.0 eq.). Rationale: The acid catalyzes the condensation and subsequent cyclization/dehydration to form the aromatic pyrazole ring.
-
Reflux: Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 6-12 hours. Monitor the formation of the pyrazole product by TLC.
-
Work-up: Cool the reaction to room temperature and quench by carefully adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety Precautions:
-
Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Application II: Synthesis of Trifluoromethyl-Substituted 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are another class of heterocycles with significant biological activity, including antimicrobial and anti-inflammatory properties.[9] The synthesis often involves the cyclodehydration of N-acylhydrazide intermediates.[9]
General Synthetic Strategy
A common route begins with the reaction of an acid hydrazide with this compound to form an N,N'-diacylhydrazine intermediate. This intermediate is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to furnish the 2,5-disubstituted 1,3,4-oxadiazole.
Caption: Standard experimental workflow for 1,3,4-oxadiazole synthesis.
Protocol 4.1: General Procedure for 2-Aryl-5-(trifluoromethyl)-1,3,4-oxadiazole Synthesis
Materials & Reagents:
-
Aryl acid hydrazide (1.0 eq.)
-
This compound (1.1 eq.)
-
Pyridine (as solvent and base)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice-cold water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Acylation: Dissolve the aryl acid hydrazide in pyridine at 0 °C. Add this compound dropwise and stir the mixture at room temperature overnight.
-
Intermediate Isolation (Optional but Recommended): Pour the reaction mixture into ice-cold water. Collect the precipitated solid (the diacylhydrazine intermediate) by filtration, wash with water, and dry.
-
Cyclodehydration: Add the dried diacylhydrazine intermediate to phosphorus oxychloride (5-10 eq.) slowly at 0 °C. After the addition, heat the mixture to reflux for 2-4 hours. Rationale: POCl₃ is a powerful dehydrating agent that facilitates the ring-closing reaction to form the stable oxadiazole ring.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with saturated NaHCO₃.
-
Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.
Application III: Synthesis of Trifluoromethyl-Substituted 1,2,4-Triazoles
The 1,2,4-triazole ring is another key pharmacophore present in numerous antifungal and anticancer agents.[10][11] Their synthesis can be achieved through various condensation reactions. Using a trifluoroacetyl synthon, a common method involves reaction with an amidrazone or by converting an N-acylhydrazide to a thioacyl intermediate followed by cyclization with a hydrazine.
A direct approach involves reacting this compound with an appropriate N-acylated amidrazone, which upon heating, cyclizes to form the 1,2,4-triazole ring, often with excellent regiocontrol due to the electronic influence of the CF₃ group.
Summary and Outlook
This compound serves as a robust and manageable reagent for the introduction of the trifluoroacetyl group, a key step in the synthesis of trifluoromethyl-containing heterocycles. Its balanced reactivity allows for controlled acylations, leading to the efficient construction of valuable pyrazoles, oxadiazoles, triazoles, and other related systems.[5] The protocols outlined in this guide are designed to be reproducible and scalable, providing a solid foundation for researchers in drug discovery and chemical synthesis to leverage this powerful building block for the creation of novel, high-value molecules.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Buy this compound | 360-95-2 [smolecule.com]
- 5. 360-95-2 | this compound [fluoromart.com]
- 6. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 360-95-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 11. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Trifluoromethylated Heterocycles from N-Acylglycine Precursors
Abstract
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth exploration of a robust one-pot procedure for the synthesis of novel trifluoromethylated heterocycles. We focus on the in-situ generation of reactive mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates from readily available N-acyl-N-alkylglycines, followed by their cyclocondensation with nucleophiles. This efficient, one-pot cascade reaction provides a streamlined route to complex, fluorine-containing molecules, such as 6-trifluoromethyl-1,2,4-oxadiazin-6-ols, which are of significant interest in drug discovery programs.
Introduction: The Strategic Value of Trifluoromethylated Heterocycles
The trifluoromethyl group is a bioisostere of choice for many functional groups, and its presence is a defining feature in numerous blockbuster pharmaceuticals. Methodologies for the direct and efficient introduction of the CF₃ moiety are, therefore, of paramount importance.[1][2] One-pot syntheses and multicomponent reactions (MCRs) represent a paradigm shift in chemical synthesis, offering significant advantages in terms of operational simplicity, reduced waste, and the rapid generation of molecular diversity from simple precursors.[3][4] This application note details a powerful one-pot strategy that leverages the reactivity of a trifluoroacetylated intermediate to construct complex heterocyclic systems, a sought-after objective in pharmaceutical research.[5][6]
The core of the methodology presented herein is the reaction of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates. These reactive intermediates are not typically isolated but are generated in situ from common starting materials, N-acyl-N-alkylglycines, through a cyclodehydration and trifluoroacetylation sequence using trifluoroacetic anhydride (TFAA). The resulting mesoionic compound is a versatile synthon, primed for subsequent reactions within the same pot.[5]
Causality of the Experimental Design: A Self-Validating One-Pot System
The elegance of this one-pot procedure lies in the carefully orchestrated sequence of reactions where each step sets the stage for the next, avoiding the need for isolation and purification of intermediates.
Step 1: In-Situ Formation of the Mesoionic Intermediate
The process begins with an N-acyl-N-alkylglycine, a readily accessible starting material. The addition of trifluoroacetic anhydride (TFAA) serves a dual purpose. Firstly, it acts as a powerful dehydrating agent, promoting the cyclization of the glycine derivative to form a mesoionic 1,3-oxazolium-5-olate, often referred to as a münchnone. Secondly, and crucially, the excess TFAA acts as a trifluoroacetylating agent, reacting at the nucleophilic C-4 position of the newly formed mesoionic ring. This yields the key reactive intermediate: a 4-trifluoroacetyl-1,3-oxazolium-5-olate.[5]
This initial step is critical as it installs the trifluoroacetyl group that will become the cornerstone of the subsequent transformation. The mesoionic ring itself is highly reactive, possessing electrophilic centers at the C-2 and C-5 positions, as well as the carbonyl carbon of the trifluoroacetyl group.[5]
Step 2: Tandem Nucleophilic Addition and Cyclization
Once the 4-trifluoroacetylated mesoionic oxazole is formed, a suitable binucleophile, such as hydroxylamine, is introduced into the reaction mixture. The subsequent reaction cascade is a testament to the rich reactivity of the intermediate. A tandem addition sequence occurs:
-
Attack at C-2: The hydroxylamine first attacks the electrophilic C-2 position of the mesoionic ring, leading to ring opening.
-
Intramolecular Cyclization: This is followed by an intramolecular attack of the hydroxylamine's nitrogen or oxygen onto the highly electrophilic carbonyl of the trifluoroacetyl group.
This tandem addition-cyclization sequence efficiently constructs a new six-membered heterocyclic ring, resulting in the formation of a 6-trifluoromethyl-1,2,4-oxadiazin-6-ol in excellent yield.[5] The entire process, from simple N-acylglycine to the final complex heterocycle, occurs in a single reaction vessel, highlighting the efficiency and elegance of this one-pot procedure.
Visualization of the One-Pot Reaction Workflow
The following diagram illustrates the sequential transformations occurring within the single reaction pot.
Caption: One-pot synthesis workflow from N-acylglycine.
Detailed Experimental Protocol
This protocol is adapted from the procedure described by S. F. Vasilevsky et al. in HETEROCYCLES (2013).[5]
Materials and Reagents
-
N-acyl-N-alkylglycine (e.g., N-benzoyl-N-methylglycine)
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (AcOEt)
-
Hexane
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
Part A: One-Pot Synthesis of the Mesoionic Intermediate
Note: This intermediate is typically used directly in the next step without isolation for the one-pot procedure. For characterization purposes, a general isolation procedure is provided.
-
To a stirred suspension of the N-acyl-N-alkylglycine (5.2 mmol) in ethyl acetate (10 mL), add trifluoroacetic anhydride (2.2 mL, 15.6 mmol) at 0 °C (ice bath).
-
Remove the ice bath and stir the solution at room temperature for 3 hours. The reaction mixture should become a clear solution.
-
For isolation (optional): Add hexane to the mixture to precipitate the product. Collect the precipitate by filtration and recrystallize from a hexane/ethyl acetate mixture to yield the pure 4-trifluoroacetyl-1,3-oxazolium-5-olate.
Part B: One-Pot Cyclocondensation to 6-Trifluoromethyl-1,2,4-oxadiazin-6-ols
-
Following the 3-hour stir at room temperature in Part A, to the solution containing the in situ generated 4-trifluoroacetyl-1,3-oxazolium-5-olate (assumed 5.2 mmol), add dimethylformamide (DMF, 25 mL).
-
Add hydroxylamine hydrochloride (0.54 g, 7.8 mmol) and sodium acetate (1.28 g, 15.6 mmol) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting mesoionic compound is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-trifluoromethyl-1,2,4-oxadiazin-6-ol.
Data Presentation: Reaction Scope and Yields
The following table summarizes the results for the synthesis of various 6-trifluoromethyl-1,2,4-oxadiazin-6-ols, demonstrating the scope of the reaction with different substituents on the starting mesoionic compound.
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Phenyl | Methyl | 3a | 95 |
| 2 | Methyl | Benzyl | 3b | 81 |
| 3 | t-Butyl | Methyl | 3c | 85 |
| 4 | Phenyl | Benzyl | 3d | 92 |
| 5 | 4-MeO-Ph | Methyl | 3e | 94 |
| 6 | t-Butyl | Benzyl | 3f | 83 |
Data adapted from Vasilevsky et al., HETEROCYCLES, 2013, 87, 115.[5]
Mechanistic Rationale
The reaction proceeds through a well-defined pathway that capitalizes on the electrophilic nature of the in-situ generated intermediate.
Caption: Proposed reaction mechanism.
Conclusion and Future Outlook
The one-pot synthesis of 6-trifluoromethyl-1,2,4-oxadiazin-6-ols from N-acyl-N-alkylglycines represents a highly efficient and atom-economical approach to novel trifluoromethylated heterocycles. The strategy of using TFAA for the dual purpose of cyclodehydration and trifluoroacetylation, followed by an in-situ cyclocondensation, is a powerful tool for synthetic chemists. This methodology avoids the handling of potentially unstable intermediates and significantly streamlines the synthetic process. The broad applicability and high yields make this a valuable protocol for generating libraries of complex molecules for screening in drug discovery and agrochemical research. Further exploration of different binucleophiles could lead to a diverse array of other trifluoromethylated heterocyclic systems from the same versatile mesoionic intermediate.
References
- 1. A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-(Trifluoroacetyl)morpholine
Welcome to the technical support center for 4-(Trifluoroacetyl)morpholine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent for trifluoroacetylation. As a stable, easy-to-handle solid, this compound offers a valuable alternative to more volatile and corrosive trifluoroacetylating agents. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve reliable, reproducible results.
Core Principles of Trifluoroacetylation with this compound
This compound serves as an effective electrophile for the introduction of the trifluoroacetyl group (-COCF₃) onto nucleophilic substrates, primarily amines. The morpholine moiety acts as a good leaving group, facilitating the acyl transfer. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly susceptible to nucleophilic attack.
Understanding the reaction mechanism is key to troubleshooting. The reaction proceeds via a nucleophilic acyl substitution, where the substrate (e.g., a primary or secondary amine) attacks the carbonyl carbon of this compound. This is followed by the departure of the morpholine anion, which is subsequently protonated.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments and provides actionable solutions based on established chemical principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficient Reagent Activity: The substrate may be a weak nucleophile. 2. Steric Hindrance: Bulky groups on the substrate or around the nucleophilic center can impede the reaction. 3. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility or side reactions. 4. Low Reaction Temperature: The reaction may require more energy to overcome the activation barrier. | 1. Increase Reaction Temperature: Gently heating the reaction mixture can often increase the rate of reaction. Monitor for potential decomposition. 2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration. Monitor progress by TLC or LC-MS.[1] 3. Solvent Optimization: Switch to a more suitable solvent. Aprotic polar solvents like DMF or NMP can enhance reactivity. 4. Use of a Catalyst: For particularly unreactive substrates, the addition of a non-nucleophilic base like triethylamine or DIPEA can facilitate the reaction by deprotonating the nucleophile. |
| Incomplete Reaction | 1. Insufficient Equivalents of Reagent: The stoichiometry of the reaction may not be optimal. 2. Reagent Decomposition: this compound can be sensitive to moisture. 3. Equilibrium Issues: The reaction may be reversible under the current conditions. | 1. Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of this compound. 2. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent. 3. Removal of Byproducts: If morpholine is suspected to interfere with the equilibrium, consider strategies to remove it, though this is generally not an issue. |
| Formation of Side Products | 1. Over-reaction/Multiple Acylations: Presence of multiple nucleophilic sites on the substrate. 2. Reaction with Solvent: Some solvents may react with the trifluoroacetylating agent. 3. Decomposition of Product: The desired product may be unstable under the reaction or workup conditions. | 1. Use of Protecting Groups: If your substrate has multiple reactive sites, consider a protection strategy for the other functional groups. 2. Solvent Selection: Choose an inert solvent that does not have nucleophilic functional groups. 3. Mild Workup Conditions: During workup, avoid strong acids or bases that could cleave the trifluoroacetyl group. A gentle aqueous wash is often sufficient.[1] |
| Difficulty in Product Purification | 1. Residual Morpholine: The morpholine byproduct can be challenging to remove. 2. Similar Polarity of Product and Starting Material: Co-elution during chromatography. | 1. Aqueous Wash: Perform an acidic wash (e.g., with dilute HCl) during the workup to protonate and extract the basic morpholine into the aqueous layer. 2. Chromatography Optimization: Adjust the solvent system for column chromatography. Adding a small amount of a competitive base like triethylamine to the eluent can improve the separation of basic compounds on silica gel.[2] 3. Recrystallization: If the product is a solid, recrystallization can be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other trifluoroacetylating agents like trifluoroacetic anhydride (TFAA)?
A1: this compound is a solid, making it significantly easier and safer to handle compared to the highly volatile and corrosive liquid, TFAA. It is also less aggressive, which can lead to higher selectivity in the presence of sensitive functional groups.
Q2: What are the optimal general reaction conditions for a standard trifluoroacetylation of a primary amine?
A2: A good starting point is to dissolve the amine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[1] Add 1.05 to 1.2 equivalents of this compound and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
Q3: Can this compound be used to acylate alcohols or thiols?
A3: While amines are the most common substrates, acylation of alcohols and thiols is possible, though it may require more forcing conditions. The addition of a base or catalyst and higher temperatures may be necessary to achieve good conversion due to the lower nucleophilicity of alcohols and thiols compared to amines.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective method. The trifluoroacetylated product will typically have a different Rf value than the starting amine. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the disappearance of the starting material and the appearance of the product, confirming the mass of the desired compound.[1]
Q5: Is the trifluoroacetyl group stable? How can it be removed if used as a protecting group?
A5: The trifluoroacetyl group is generally stable to acidic conditions but can be cleaved under basic conditions.[1] Common methods for deprotection include treatment with a mild base such as potassium carbonate in methanol/water or with ammonia in methanol.[1]
Experimental Protocols
Protocol 1: General Procedure for Trifluoroacetylation of a Primary Amine
This protocol outlines a standard procedure for the trifluoroacetylation of a primary amine using this compound.
Materials:
-
Primary amine substrate
-
This compound (CAS 360-95-2)[3]
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Add this compound (1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).[1]
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer with a 1M HCl solution to remove the morpholine byproduct, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Visualization method (e.g., UV lamp, iodine chamber, or a suitable stain)
-
Capillary spotters
Procedure:
-
Prepare a developing chamber with the chosen eluent system.
-
Using a capillary spotter, carefully spot the reaction mixture onto the baseline of a TLC plate. It is also advisable to spot the starting amine as a reference.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain (e.g., potassium permanganate or ninhydrin for amines).
-
The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Visualizing the Workflow
General Reaction Workflow
Caption: A typical experimental workflow for trifluoroacetylation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common reaction issues.
References
Common side products in trifluoroacetylation reactions and their prevention
Introduction
Trifluoroacetylation is a cornerstone reaction in organic synthesis, particularly in peptide chemistry, natural product synthesis, and the development of pharmaceuticals. The introduction of a trifluoroacetyl (TFA) group can serve as a robust protecting group for amines and alcohols, enhance the volatility of analytes for gas chromatography, and act as a key functional handle for further transformations.[1][2][3] The most common reagent for this purpose is trifluoroacetic anhydride (TFAA), valued for its high reactivity.[1][4] However, this reactivity is a double-edged sword, often leading to a variety of side products that can complicate reaction workups, reduce yields, and compromise the purity of the final product.
This technical support guide provides a comprehensive overview of common side products encountered during trifluoroacetylation reactions. It is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and preventative protocols in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My primary amine is undergoing double trifluoroacetylation. How can I prevent the formation of the N,N-bis(trifluoroacetyl)amine side product?
Answer: The formation of N,N-bis(trifluoroacetyl)amine is a common issue, especially when using a large excess of TFAA or when the reaction is run at elevated temperatures. The initially formed monotrifluoroacetylated amine is less nucleophilic than the starting amine, but under forcing conditions, a second acylation can occur.
Causality & Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of TFAA. Use of 1.0 to 1.2 equivalents of TFAA is typically sufficient for the complete conversion of a primary amine.
-
Temperature Management: Perform the reaction at low temperatures, typically 0 °C to room temperature. This minimizes the energy available for the less favorable second acylation.
-
Slow Addition: Add the TFAA dropwise to a solution of the amine. This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like triethylamine (TEA) or pyridine is often used to scavenge the trifluoroacetic acid byproduct without competing in the acylation.[5]
| Parameter | Recommended Condition | Rationale |
| TFAA Stoichiometry | 1.0 - 1.2 equivalents | Minimizes over-acylation. |
| Temperature | 0 °C to Room Temperature | Reduces the rate of the second acylation. |
| Addition Method | Slow, dropwise addition | Avoids localized high concentrations of TFAA. |
| Base | Triethylamine, Pyridine | Scavenges acid byproduct without side reactions. |
Q2: I am observing trifluoroacetylation of my substrate's alcohol functional groups. How can I selectively acylate the amine in the presence of hydroxyl groups?
Answer: Amines are generally more nucleophilic than alcohols, and selective N-trifluoroacetylation is usually achievable. However, O-acylation can occur, particularly with less sterically hindered alcohols or under forcing conditions.[6][7]
Causality & Prevention:
-
Reagent Choice: While TFAA is highly reactive, less reactive reagents can offer better selectivity. Ethyl trifluoroacetate (ETFA) in the presence of a base like DBU or triethylamine is an excellent alternative for selective N-trifluoroacetylation.[8]
-
Reaction Conditions: As with preventing di-acylation, maintaining low temperatures (e.g., 0 °C) will significantly favor the more kinetically favorable N-acylation over O-acylation.
-
pH Control: In some cases, controlling the pH can be effective. At neutral or slightly basic pH, the amine is more nucleophilic than the alcohol.
Q3: My reaction mixture contains residual trifluoroacetic acid (TFA) and TFAA after the reaction. What is the best way to remove them?
Answer: Both TFAA and its hydrolysis product, TFA, are corrosive and can interfere with downstream applications.[9] Their removal is a critical step in the workup procedure.
Troubleshooting Removal:
-
Hydrolysis of Excess TFAA: At the end of the reaction, excess TFAA can be quenched by the careful addition of water or a saturated aqueous solution of sodium bicarbonate. This will convert the volatile TFAA into the less volatile TFA salt.
-
Aqueous Workup: A standard aqueous workup with a mild base (e.g., NaHCO₃ solution) will neutralize and remove the bulk of the TFA.[10]
-
Azeotropic Removal: For stubborn traces of TFA, co-evaporation with a solvent like toluene or methanol under reduced pressure can be effective.[11]
-
Solid-Phase Scavengers: For sensitive substrates where an aqueous workup is not desirable, a basic resin (e.g., Amberlyst A-21) can be used to scavenge the acidic byproducts.[10]
Caption: A typical workflow for the removal of TFAA and TFA.
Q4: I am working with a molecule containing a nitrile group and observing an unexpected side product. Could this be related to the trifluoroacetylation conditions?
Answer: Yes, this is a distinct possibility. In the presence of the strong acid byproduct (TFA) and an alcohol (if present as a solvent or functional group), nitriles can undergo a Pinner reaction.[12][13]
Mechanism of Pinner Reaction Side Product Formation:
The Pinner reaction involves the acid-catalyzed attack of an alcohol on a nitrile, leading to the formation of an imino ester salt (a Pinner salt).[14][15][16] This intermediate can then be hydrolyzed to an ester upon aqueous workup.
References
- 1. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 2. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Trifluoroacetylation of alcohols: a newly detected reaction of CF3CO3H - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pinner reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Pinner Reaction | NROChemistry [nrochemistry.com]
- 15. Pinner Reaction [organic-chemistry.org]
- 16. synarchive.com [synarchive.com]
Technical Support Center: Optimizing Reactions with 4-(Trifluoroacetyl)morpholine
Welcome to the technical support center for 4-(Trifluoroacetyl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield and purity of your trifluoroacetylation reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and adapt methods to your specific substrates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an electrophilic trifluoroacetylating agent. Structurally, it is an amide where the nitrogen atom of morpholine is bonded to a trifluoroacetyl group (CF₃CO-).[1][2][3] Its primary use is to introduce a trifluoroacetyl group onto nucleophiles, most commonly primary and secondary amines to form stable trifluoroacetamides, or onto alcohols to form trifluoroacetate esters.[4][5] This reaction is crucial for protecting amines in multi-step syntheses, modifying the properties of bioactive molecules, and preparing derivatives for analytical purposes like gas chromatography.[6][7]
Q2: How does the reactivity of this compound compare to other trifluoroacetylating agents like Trifluoroacetic Anhydride (TFAA)?
This compound is generally considered a milder and more selective trifluoroacetylating agent than the highly reactive trifluoroacetic anhydride (TFAA).[5]
-
TFAA is extremely reactive and can lead to side reactions if not used with care. Its high reactivity also makes it very sensitive to moisture.[5][8]
-
This compound offers a more controlled reaction. The morpholine leaving group is less acidic than trifluoroacetic acid (the byproduct of TFAA reactions), which can be advantageous for sensitive substrates. The reduced reactivity helps to minimize side product formation, especially with complex molecules containing multiple reactive sites.
The choice between them depends on the substrate's reactivity. For highly reactive amines, this compound is an excellent choice. For less reactive or sterically hindered substrates, the more potent TFAA might be necessary.[8]
Q3: What is the role of a base in reactions with this compound?
In many trifluoroacetylation reactions, particularly with amine hydrochlorides or other salt forms, a non-nucleophilic base is added to neutralize the acid and free the nucleophilic amine. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine.[9][10] The base acts as a scavenger for any protons released, driving the reaction to completion. However, for neutral amines reacting with this compound, a base may not be strictly necessary as the morpholine byproduct is itself a weak base.[11] Some trifluoroacetylation reactions can even proceed under base-free conditions.[8]
Q4: How can I monitor the progress of my trifluoroacetylation reaction?
Regular monitoring is a critical component of a self-validating protocol. The two most common methods are:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to visualize the consumption of the starting material and the formation of the product. The trifluoroacetylated product is typically more non-polar than the starting amine or alcohol and will have a higher Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. You can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak, which will be 96 Da higher (the mass of a CF₃CO group).[12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
You've run the reaction, but TLC or LC-MS analysis shows a large amount of unreacted starting material.
Potential Cause A: Insufficient Substrate Reactivity
-
Causality: Sterically hindered amines (e.g., secondary amines with bulky substituents near the nitrogen) or electron-deficient nucleophiles (e.g., anilines with electron-withdrawing groups) react more slowly. The nucleophilic attack on the carbonyl carbon of the trifluoroacetyl group is impeded.[13]
-
Solution:
-
Increase Reaction Temperature: Gently warming the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor for potential side reactions.
-
Increase Reaction Time: Allow the reaction to proceed for a longer period (e.g., 12-24 hours), monitoring periodically by TLC or LC-MS.[12]
-
Consider a More Potent Reagent: If optimizing conditions fails, switching to a more reactive agent like trifluoroacetic anhydride (TFAA) may be necessary.[8]
-
Potential Cause B: Reagent Degradation due to Moisture
-
Causality: this compound, like most acylating agents, is sensitive to hydrolysis. Water present in the solvent or on glassware will react with the agent, consuming it and reducing the effective concentration available to react with your substrate.
-
Solution:
-
Use Anhydrous Solvents: Employ freshly dried solvents. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile should be passed through a solvent purification system or dried over molecular sieves.
-
Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum before use.
-
Run Under Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
Problem 2: Formation of Multiple Products or Significant Side Products
Your reaction works, but you observe multiple spots on TLC or several peaks in your LC-MS, complicating purification and lowering the yield of the desired product.
Potential Cause A: Over-acylation
-
Causality: If your substrate contains multiple nucleophilic sites (e.g., a primary amine and a hydroxyl group), both can potentially be acylated. While this compound is milder than TFAA, over-acylation can still occur, especially with an excess of the reagent or at elevated temperatures.
-
Solution:
-
Control Stoichiometry: Use a precise amount of this compound, typically 1.0 to 1.1 equivalents relative to the target functional group.
-
Lower the Temperature: Perform the reaction at 0 °C or room temperature to favor acylation of the more reactive site (typically the amine over the alcohol).
-
Use Protecting Groups: If chemoselectivity is a persistent issue, consider a synthetic strategy that involves protecting the secondary reactive site before trifluoroacetylation.
-
Potential Cause B: Base-Induced Side Reactions
-
Causality: While bases like triethylamine are common, they can sometimes promote side reactions, such as elimination or racemization of chiral centers adjacent to the reacting amine.[5]
-
Solution:
-
Switch to a Bulkier Base: Use a more sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Use an Inorganic Base: A mild inorganic base like potassium carbonate (K₂CO₃) can be effective, especially in polar aprotic solvents like DMF or acetonitrile.[13] These are often easier to remove during workup.
-
Problem 3: Difficult Purification
The reaction is complete, but isolating the pure product is challenging.
Potential Cause: Contamination with Morpholine Byproduct
-
Causality: The reaction produces one equivalent of morpholine. Morpholine is a water-soluble, basic amine that can be difficult to separate from a polar, basic product.[11]
-
Solution:
-
Aqueous Acidic Wash: During the workup, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). This will protonate the morpholine byproduct, forming a salt that is highly soluble in the aqueous phase and will be removed. Caution: Ensure your desired product is stable to acidic conditions.
-
Silica Gel Chromatography: If the product is not basic, standard silica gel chromatography is very effective. If the product is basic, consider treating the silica gel with a small amount of triethylamine (~1%) in the eluent to prevent streaking.
-
Data Summary & Recommended Conditions
The optimal reaction conditions are highly substrate-dependent. However, the following table provides a general starting point for optimization.
| Parameter | Recommended Starting Condition | Rationale & Considerations |
| Solvent | Dichloromethane (DCM), THF, Acetonitrile | Aprotic solvents are preferred to avoid reaction with the acylating agent. Ensure the solvent is anhydrous.[9] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Lower temperatures improve selectivity and minimize side reactions. Higher temperatures may be needed for unreactive substrates.[9] |
| Stoichiometry | 1.0 - 1.2 equivalents of this compound | A slight excess ensures complete conversion of the limiting reagent without promoting significant side reactions. |
| Base (if needed) | 1.1 - 1.5 equivalents of DIPEA or TEA | Use if starting from an amine salt. DIPEA is preferred for sensitive substrates to minimize side reactions. |
| Reaction Time | 1 - 12 hours | Monitor by TLC or LC-MS to determine the point of maximum conversion. |
Experimental Protocols
Protocol 1: General Trifluoroacetylation of a Primary Amine
This protocol describes a standard procedure for the N-trifluoroacetylation of a primary amine like benzylamine.
Materials:
-
Benzylamine (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add benzylamine (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add this compound (1.1 eq.) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent) until the starting amine spot is no longer visible.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove morpholine), water, saturated NaHCO₃ solution, and finally brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography if necessary to obtain the pure N-(Trifluoroacetyl)benzylamine.
References
- 1. 360-95-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 360-95-2 [amp.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoroacetamides [organic-chemistry.org]
- 8. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 10. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 11. Morpholine - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification Strategies for Products Synthesized with 4-(Trifluoroacetyl)morpholine
An Application Scientist's Guide
Introduction: Navigating the Challenges of Trifluoroacetylation
4-(Trifluoroacetyl)morpholine is a highly effective and widely used reagent for the trifluoroacetylation of nucleophiles, particularly amines and alcohols.[1][2] Its primary function is to introduce the trifluoroacetyl (-C(O)CF₃) group, a moiety that can serve as a protective group or a functional handle in multi-step syntheses.[3][4] While the reactions are often efficient, the subsequent purification of the desired product presents a common bottleneck for researchers.
The challenges arise from the nature of the reagent and its potential byproducts. The primary contaminants in a crude reaction mixture typically include unreacted starting material, hydrolyzed reagent in the form of trifluoroacetic acid (TFA), and morpholine.[5][6] The high acidity and volatility of TFA, in particular, can complicate purification and subsequent characterization (e.g., NMR analysis).[7]
This guide provides a structured, problem-oriented approach to purifying your target compounds. It is designed to function as a technical support resource, offering troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to make informed decisions for achieving optimal purity.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you might encounter during the workup and purification of your reaction mixture.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Aqueous Workup | 1. Product is water-soluble. 2. Product hydrolyzed during basic or acidic wash (especially trifluoroacetate esters).[8] | 1. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., EtOAc, DCM). Saturate the aqueous layer with NaCl to decrease the solubility of the organic product.2. Use milder wash conditions. For acidic impurities, use saturated sodium bicarbonate (NaHCO₃) instead of stronger bases. For basic impurities, use dilute (e.g., 1M) citric acid or saturated ammonium chloride (NH₄Cl) instead of strong acids like HCl. |
| Oily Product That Won't Solidify | 1. Presence of residual solvent. 2. Contamination with unreacted this compound or other oily impurities. | 1. Dry the product under high vacuum for an extended period. Consider co-evaporation by dissolving the oil in a volatile solvent (like DCM) and re-evaporating; repeat 2-3 times.2. Purify via column chromatography.[9] If the product is expected to be a solid, attempt crystallization from a different solvent system after chromatography.[10] |
| Broad or Unidentifiable Peaks in ¹H NMR | 1. Residual Trifluoroacetic Acid (TFA) , which can broaden signals of basic or exchangeable protons.[7]2. Paramagnetic impurities. | 1. Aqueous Wash: Re-dissolve the sample in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution, followed by brine. Dry over Na₂SO₄ or MgSO₄ and re-concentrate.[10]2. Co-evaporation: Dissolve the sample in toluene and evaporate under reduced pressure. Repeat 2-3 times. This can help remove azeotropically boiling impurities like TFA.[7]3. SPE: Pass a solution of the product through a basic alumina plug or an anion-exchange Solid Phase Extraction (SPE) cartridge.[7] |
| Product is a Salt (e.g., Trifluoroacetate Salt) | The target molecule contains a basic functional group (e.g., an amine) that has been protonated by trifluoroacetic acid (TFA) generated during the reaction. | Neutralize the product. This can be achieved by washing a solution of the product with a mild aqueous base (saturated NaHCO₃) or by passing it through a plug of basic silica or alumina during chromatography. |
| Multiple Spots on TLC After Initial Purification | Incomplete reaction or formation of stable side products. | Re-purify using an optimized column chromatography protocol. Consider changing the solvent system (eluent) to achieve better separation. For difficult separations, consider reverse-phase chromatography if the compound is sufficiently non-polar. |
Frequently Asked Questions (FAQs)
Q1: How do I effectively remove unreacted this compound from my reaction mixture?
Answer: this compound is a polar, neutral amide. Its removal depends on the properties of your desired product.
-
If your product is non-polar to moderately polar: Standard silica gel flash chromatography is highly effective.[9][11] this compound tends to be more polar than many trifluoroacetylated products and will elute later. Use a solvent system like Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate, starting with a low polarity and gradually increasing it.
-
If your product is highly polar or basic: Chromatography may be challenging. An alternative is to exploit the reactivity of the unreacted reagent. After the primary reaction is complete, you can add a nucleophilic scavenger resin (e.g., an amine-functionalized resin) to the reaction mixture. The resin will react with the excess this compound, and the resulting resin-bound byproduct can be easily filtered off.
Q2: Trifluoroacetic acid (TFA) is a common byproduct. What is the best way to ensure its complete removal?
Answer: Complete removal of TFA is critical for accurate characterization and for the stability of acid-sensitive compounds. A multi-step approach is often best.
-
Aqueous Bicarbonate Wash: During the workup, wash the organic layer thoroughly with saturated sodium bicarbonate (NaHCO₃) solution. The bicarbonate deprotonates the TFA (pKa ≈ 0.52) to form sodium trifluoroacetate, which is highly soluble in water and is thus extracted from the organic phase.[6] Check the pH of the final aqueous wash to ensure it is neutral or slightly basic (pH 7-8).
-
Solid Phase Extraction (SPE): If TFA persists, dissolving the crude product in a suitable solvent and passing it through a cartridge containing a basic sorbent (like an anion-exchange resin or basic alumina) can effectively trap the acidic impurity.[7]
-
Reverse-Phase Chromatography: For non-polar compounds, a C18 cartridge can be used. Load the sample, wash with water to remove the highly polar TFA, and then elute your product with a more organic solvent like methanol or acetonitrile.[7]
Q3: My trifluoroacetylated product seems to be unstable on silica gel. What are my options?
Answer: The trifluoroacetyl group is an ester or amide and can be labile, especially if it is attached to a sensitive substrate. Silica gel is slightly acidic and can sometimes catalyze the hydrolysis or degradation of sensitive compounds.
-
Deactivate the Silica: You can neutralize the silica gel before use. Prepare a slurry of silica gel in your column solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). Pack the column with this slurry. This method is effective but be aware that the triethylamine must be removed from your product fractions later.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina. Alumina is available in acidic, neutral, and basic forms; choose the one most compatible with your product.
-
Non-Chromatographic Methods: If possible, rely on other purification techniques:
Workflow & Experimental Protocols
Decision-Making Workflow for Purification
This flowchart provides a general guide for selecting a suitable purification strategy.
References
- 1. Buy this compound | 360-95-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoroacetamides [organic-chemistry.org]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
- 10. Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US2703802A - 4-(trifluoroacetyl) morpholine - Google Patents [patents.google.com]
Managing the hydrolytic stability of 4-(Trifluoroacetyl)morpholine
Technical Support Center: 4-(Trifluoroacetyl)morpholine
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for managing the hydrolytic stability of this compound. As Senior Application Scientists, our goal is to move beyond simple instructions and explain the fundamental chemistry driving the behavior of this reagent, enabling you to design more robust experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound is a chemical compound featuring a morpholine ring acylated with a trifluoroacetyl group.[1][2] The morpholine moiety is a common scaffold in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates.[3][4][5][6] However, the amide bond in this molecule is particularly susceptible to hydrolysis.
The core of the stability issue lies in the trifluoroacetyl group. The three fluorine atoms are strongly electron-withdrawing, which significantly increases the electrophilicity of the adjacent carbonyl carbon. This makes the amide bond much more vulnerable to nucleophilic attack by water compared to a standard, non-fluorinated amide.[7] This inherent reactivity means that degradation can occur under common experimental conditions, leading to inaccurate results, loss of material, and compromised formulation integrity.
Q2: What are the primary degradation products of this compound hydrolysis?
The hydrolysis of this compound cleaves the amide bond, yielding two primary products:
-
Morpholine: A cyclic secondary amine.[8]
-
Trifluoroacetic Acid (TFA): A strong carboxylic acid.
Identifying these products using analytical techniques like NMR, GC-MS, or LC-MS can confirm that hydrolysis is the degradation pathway affecting your sample.[9][10][11]
Q3: How do pH and temperature fundamentally affect the stability of the amide bond in this molecule?
Both pH and temperature are critical factors that dictate the rate of hydrolysis. Amide bonds, in general, are susceptible to both acid- and base-catalyzed hydrolysis, and this effect is amplified for the activated amide in this compound.[7][12]
-
Temperature: Increasing the temperature provides the necessary activation energy for the hydrolysis reaction to proceed, significantly accelerating the degradation rate.[12][13][14] For this reason, proper storage and controlled experimental temperatures are paramount.
-
pH: The rate of hydrolysis is highly pH-dependent.
-
Acidic Conditions (pH < 7): Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon even more electrophilic and susceptible to attack by water.
-
Basic Conditions (pH > 7): Under basic conditions, the nucleophile is the more reactive hydroxide ion (OH⁻) rather than water. Base-catalyzed hydrolysis, or saponification, is typically faster and irreversible for amides.[15][16]
-
Neutral Conditions (pH ≈ 7): While the rate is generally at a minimum around neutral pH, the inherent reactivity of the trifluoroacetyl group means that significant hydrolysis can still occur.[17]
-
Troubleshooting Guide: Common Experimental Issues
Q4: I'm observing a rapid loss of my compound in an aqueous buffer. What is the likely cause and how can I fix it?
This is a classic sign of hydrolytic degradation. The troubleshooting process should focus on identifying and mitigating the factors accelerating the hydrolysis.
References
- 1. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Morpholine, 4-(trifluoroacetyl)- | CymitQuimica [cymitquimica.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine - Wikipedia [en.wikipedia.org]
- 9. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. Solved Amide hydrolysis typically requires a large amount of | Chegg.com [chegg.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rate-limiting hydrolysis in ribosomal release reactions revealed by ester activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Trif-l-uoroacetylation Side Reactions in Peptide Synthesis
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and often perplexing side reaction: N-terminal trifluoroacetylation. As a permanent capping group, trifluoroacetylation terminates peptide chain elongation, leading to truncated impurities that complicate purification and reduce overall yield.[1] This resource provides in-depth, experience-driven advice to help you understand the underlying mechanisms, diagnose issues, and implement effective prevention strategies in your solid-phase peptide synthesis (SPPS) workflows.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter related to trifluoroacetylation, offering probable causes and actionable solutions based on established chemical principles.
Issue 1: You observe a significant truncated peptide peak with a mass increase of +96 Da in your crude LC-MS analysis after cleavage.
-
Probable Cause: This mass shift is the characteristic signature of a trifluoroacetyl (TFA) group (CF₃CO-) covalently attached to the N-terminal α-amino group of your peptide.[2] The primary cause is often not direct acylation by the trifluoroacetic acid used for deprotection. Instead, a more subtle mechanism is at play, particularly in Boc-SPPS. Trifluoroacetic acid can react with hydroxymethyl groups present on the resin support, or those generated by the acidolysis of the peptide-resin benzyl ester linkage, to form trifluoroacetoxymethyl groups.[1][3] During the subsequent neutralization step with a tertiary amine, this resin-bound trifluoroacetyl group is transferred to the free N-terminal amine of the peptide.[1][3] This side reaction can account for a 1-2% loss of product per cycle on susceptible resins.[3][4][5]
-
Solution Workflow:
-
Resin Selection: The most effective preventative measure is the selection of an appropriate resin.
-
For Boc-SPPS , utilize an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin (Pam-resin).[1] This resin provides a more acid-stable linkage, significantly reducing the formation of trifluoroacetoxymethyl sites.[4][6] By using Pam-resin, trifluoroacetylation can be suppressed to less than 0.02% per cycle.[1][3][4]
-
For Fmoc-SPPS , this issue is less common but can occur during the final TFA cleavage if the N-terminal Fmoc group is removed prior to acid treatment. A simple solution is to leave the final Fmoc group on the peptide until after the TFA cleavage cocktail has been removed, if your workflow permits. Alternatively, using a Boc-protected amino acid for the N-terminal residue can also prevent this side reaction.[1][7]
-
-
Protocol Optimization for Boc-SPPS on Standard Resins: If you must use a standard benzyl ester resin, ensure your washing and neutralization steps are rigorously performed to minimize the residence time of activated trifluoroacetyl species.
-
Thorough Washing: After the TFA deprotection step, wash the resin extensively with dichloromethane (DCM) to remove residual acid before neutralization.[1]
-
Efficient Neutralization: Use a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF for neutralization, followed by thorough washes to remove the base before the next coupling step.[1]
-
-
Analytical Verification: To confirm the identity of the side product, consider collecting the impurity peak from your HPLC and subjecting it to tandem mass spectrometry (MS/MS) for fragmentation analysis, which will confirm the location of the modification at the N-terminus.
-
-
Visualizing the Mechanism:
Caption: Mechanism of resin-mediated trifluoroacetylation in SPPS.
Issue 2: Trifluoroacetylation is observed specifically at the N-terminus of a proline residue.
-
Probable Cause: Peptides with an N-terminal proline are known to be particularly susceptible to trifluoroacetylation.[2] This can occur during the final TFA-mediated cleavage from the solid support, especially if the N-terminal α-Fmoc protecting group has been removed beforehand.[7]
-
Solution: A straightforward and effective strategy is to use Boc-protected proline for the N-terminal residue instead of Fmoc-proline.[7] This subtle change in the SPPS protocol efficiently suppresses this side reaction.[7]
Issue 3: You are performing intentional N-terminal trifluoroacetylation, but the reaction is incomplete.
-
Probable Cause: Incomplete reaction can be due to several factors, including insufficient reagent equivalents, steric hindrance at the N-terminus, or inadequate reaction time.
-
Solution:
-
Reagent Stoichiometry: A highly efficient method for intentional trifluoroacetylation involves treating the deprotected N-terminal amine with a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine, followed by the addition of ethyl trifluoroacetate (ETFA) in a solvent such as DMF.[2] Using an excess of reagents, for example, 12 equivalents of DBU and 10 equivalents of ETFA, can drive the reaction to completion, often achieving over 99% purity of the desired product.[2][8]
-
Reaction Conditions: If steric hindrance is a concern, increasing the reaction time or temperature may be necessary.[2] Alternatively, consider a less sterically hindered trifluoroacetylating agent.
-
Monitoring: Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by LC-MS to determine the optimal reaction time.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What exactly is N-terminal trifluoroacetylation?
A1: N-terminal trifluoroacetylation is an undesirable side reaction in SPPS where a trifluoroacetyl (TFA) group (CF₃CO-) is covalently attached to the free α-amino group at the N-terminus of the growing peptide chain. This modification acts as a permanent cap, preventing further amino acid couplings and leading to the accumulation of a truncated peptide impurity.[1]
Q2: Is trifluoroacetylation more of a problem in Boc or Fmoc chemistry?
A2: This side reaction is more commonly associated with Boc-SPPS. The repeated use of 50% TFA in DCM for Boc group removal creates the conditions for the formation of trifluoroacetoxymethyl groups on certain resin types, which is the primary driver of the side reaction.[1][9]
Q3: Can scavengers in the cleavage cocktail prevent trifluoroacetylation?
A3: Scavengers are primarily added to the cleavage cocktail to trap reactive carbocations generated from the cleavage of side-chain protecting groups (e.g., from Trp, Met, Cys residues) and prevent them from causing other side reactions like alkylation.[10][11] While they are crucial for overall peptide integrity, they do not address the primary mechanism of trifluoroacetylation, which occurs on the resin prior to the final cleavage step. The most effective prevention focuses on resin choice and proper deprotection/neutralization cycles.[1][4]
Q4: How can I definitively identify and quantify trifluoroacetylation?
A4: Several analytical techniques can be employed:
-
Mass Spectrometry (MS): This is the most direct method. A mass increase of 96 Da compared to the expected mass of the truncated peptide is a clear indicator of trifluoroacetylation.[2]
-
High-Performance Liquid Chromatography (HPLC): The trifluoroacetylated peptide will typically have a different retention time than the desired peptide, often appearing as a distinct peak in the chromatogram.[2]
-
¹⁹F NMR: For quantifying residual TFA (as a counter-ion), ¹⁹F NMR is a highly sensitive and specific method.[12][13] This can also be adapted to detect the covalently bound trifluoroacetyl group.
Q5: Are there any amino acid residues that are more prone to this side reaction?
A5: Besides the aforementioned issue with N-terminal proline, peptides with N-terminal hydroxyamino acids, such as threonine, can also show increased susceptibility to N-α-trifluoroacetylation during the final acidolytic deprotection step with TFA.[2]
Summary of Resin Performance and Trifluoroacetylation Risk
| Resin Type | Chemistry | Trifluoroacetylation Risk per Cycle | Recommended Use |
| Standard Benzyl Ester (Merrifield) | Boc-SPPS | ~1-2%[3][4][5] | Use with caution; risk of side reaction. |
| Pam-Resin | Boc-SPPS | <0.02%[1][3][4] | Highly Recommended for minimizing trifluoroacetylation. |
| Wang / Rink Amide Resins | Fmoc-SPPS | Low (risk mainly during final cleavage) | Standard choice; manage N-terminal protection during cleavage. |
Experimental Protocol: Minimizing Trifluoroacetylation in Boc-SPPS using Pam-Resin
This protocol outlines the key steps for utilizing Pam-resin to effectively prevent N-terminal trifluoroacetylation.
-
Resin Selection and Preparation:
-
Standard Boc-SPPS Cycles:
-
Deprotection: Use a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[1]
-
Washes: After deprotection, thoroughly wash the resin with DCM (3x), followed by a neutralization wash with a 5-10% solution of diisopropylethylamine (DIPEA) in DCM or DMF (2x). Then, wash again with DCM (3x) and DMF (3x) to prepare for the coupling step.[1]
-
Coupling: Couple the next Boc-protected amino acid using your standard activation method (e.g., HBTU/DIPEA, DIC/HOBt).
-
Washes: After coupling, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and by-products.[1]
-
Repeat these cycles for each amino acid in the sequence.
-
-
Final Cleavage:
-
After the final coupling and N-terminal Boc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Treat the dried peptide-resin with an appropriate cleavage cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid (TFMSA)-based cocktail). The choice of cocktail and cleavage time will depend on the specific protecting groups on your peptide.[1]
-
Decision Workflow for Troubleshooting Trifluoroacetylation
Caption: Decision tree for diagnosing and solving trifluoroacetylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biopharma-asia.com [biopharma-asia.com]
- 13. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Removal of excess 4-(Trifluoroacetyl)morpholine from a reaction mixture
Technical Support Center: 4-(Trifluoroacetyl)morpholine
A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Excess this compound from Reaction Mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound?
A: Complete removal of unreacted this compound is critical for several reasons. Firstly, its electrophilic nature can lead to unwanted side reactions in subsequent synthetic steps, resulting in complex impurity profiles and reduced yields.[1] Secondly, its presence can interfere with analytical techniques such as NMR and mass spectrometry, complicating the characterization of the desired product. Lastly, as a fluorinated compound, its removal is essential to meet the stringent purity requirements for pharmaceutical and agrochemical applications.[2]
Q2: What are the primary methods for removing this reagent?
A: The most common and effective methods include:
-
Aqueous Workup (Extraction): Leveraging its solubility in water for removal.[2]
-
Chemical Quenching (Scavenging): Reacting it with a nucleophile to form an easily separable byproduct.[1]
-
Silica Gel Chromatography: A standard purification technique for separating the reagent from the desired product based on polarity.[3]
-
Distillation: Suitable for large-scale reactions where the desired product is non-volatile.[4]
Q3: Is this compound stable to aqueous conditions?
A: this compound, being an activated amide (an acylating agent), is susceptible to hydrolysis, especially under basic or acidic conditions. This reactivity can be exploited during aqueous workups to break it down into water-soluble byproducts: morpholine and trifluoroacetic acid.
Q4: What are the main safety concerns when handling this reagent?
A: this compound is classified as harmful and an irritant. It is harmful if swallowed, inhaled, or comes into contact with skin, and it causes serious eye and skin irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn. All handling should be performed in a well-ventilated fume hood.[6][7]
Physicochemical Properties at a Glance
A clear understanding of the physical properties of this compound is fundamental to selecting and optimizing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₆H₈F₃NO₂ | [8] |
| Molecular Weight | 183.13 g/mol | [5][9] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 90-91 °C at 16.7 mmHg | [4][10] |
| Density | ~1.36 g/mL | [10] |
| Solubility | Soluble in water and organic solvents | [2] |
Troubleshooting and Method Selection
Choosing the right removal strategy depends on the properties of your desired product, the reaction scale, and the available equipment. The following decision tree provides a logical starting point for your purification design.
References
- 1. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 2. 360-95-2 | this compound [fluoromart.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US2703802A - 4-(trifluoroacetyl) morpholine - Google Patents [patents.google.com]
- 5. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 360-95-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. This compound | 360-95-2 [amp.chemicalbook.com]
Impact of solvent choice on 4-(Trifluoroacetyl)morpholine reactivity
Welcome to the technical support center for 4-(Trifluoroacetyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent trifluoroacetylating agent. My aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, particularly how solvent choice can be the determining factor between a high-yield success and a complex mixture of byproducts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a stable, yet highly effective electrophilic reagent used to introduce the trifluoroacetyl group (-COCF₃) onto nucleophiles.[1][2][3] The morpholine leaving group is advantageous because it is non-volatile and its basicity can be easily neutralized during workup.[4] The primary application is the N-trifluoroacetylation of amines and amino acids, a crucial step in peptide synthesis and the creation of various pharmaceutical intermediates.[5] The electron-withdrawing nature of the trifluoroacetyl group can significantly alter the chemical properties of a molecule, enhancing its stability or modifying its biological activity.[6]
Q2: Why is solvent selection so critical for reactions with this compound?
Solvent selection is paramount because it directly influences the reaction mechanism, rate, and the stability of both the reactants and intermediates.[7][8][9] The solvent's properties—polarity, proticity (ability to donate a proton), and coordinating ability—dictate the energetic landscape of the reaction. An incorrect solvent can lead to several common issues:
-
Reduced Nucleophilicity: Solvents can "cage" or solvate the nucleophile, hindering its ability to attack the electrophilic carbonyl carbon of the trifluoroacetyl group.[10]
-
Reagent Decomposition (Solvolysis): The solvent itself can act as a nucleophile, reacting with and consuming the this compound.[11]
-
Poor Reaction Rates: The solvent's ability to stabilize or destabilize the transition state can dramatically slow down the reaction.[12][13]
-
Side Product Formation: Different solvent environments can favor alternative reaction pathways, leading to a complex product mixture.[14]
The diagram below illustrates the fundamental reaction pathway. Understanding this is key to troubleshooting solvent-related issues.
Caption: General mechanism for N-trifluoroacetylation.
Troubleshooting Guide: Solvent-Related Issues
Q3: My N-trifluoroacetylation reaction has a very low yield. What's the most likely solvent-related cause?
Short Answer: You are likely using a polar protic solvent (e.g., methanol, ethanol, water).
Detailed Explanation: The most common cause of low yield in N-trifluoroacetylation is the deactivation of the amine nucleophile by the solvent. Polar protic solvents contain O-H or N-H bonds. These hydrogens are partially positive and form strong hydrogen bonds with the lone pair of electrons on your amine nucleophile.[10][15] This "caging" effect, known as solvation, stabilizes the nucleophile, making it less reactive and less available to attack the this compound.[16] The reaction rate plummets as a result.
For nucleophilic substitution reactions, dipolar aprotic solvents are highly favored because they do not form hydrogen bonds with the nucleophile, leaving it "free" and highly reactive in solution.[17]
Solution: Switch to a dry, polar aprotic solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF) are excellent choices.
The following diagram contrasts the desired state of the nucleophile in an aprotic solvent with the inhibited state in a protic solvent.
References
- 1. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Morpholine, 4-(trifluoroacetyl)- | CymitQuimica [cymitquimica.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations | Semantic Scholar [semanticscholar.org]
- 9. quora.com [quora.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. Buy this compound | 360-95-2 [smolecule.com]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. youtube.com [youtube.com]
- 14. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for 4-(Trifluoroacetyl)morpholine Mediated Transformations
Welcome to the technical support center for 4-(Trifluoroacetyl)morpholine mediated transformations. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you to overcome common experimental hurdles and achieve reliable, reproducible results.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?
Low or no product yield is a common issue that can often be traced back to the catalyst's activity or the reaction conditions.
Potential Causes & Step-by-Step Solutions:
-
Catalyst Inactivity: The chosen catalyst may be inherently unsuitable for your specific substrate or may have degraded.
-
Solution A - Catalyst Screening: Not all Lewis or Brønsted acids are equally effective. A screening process is highly recommended. For instance, in the trifluoromethylation of aldehydes, while a simple catalyst like Cu(OTf)₂ might work for some substrates, others may require a more sophisticated catalyst system. A systematic screening of common catalysts can quickly identify a more suitable candidate.
-
Solution B - Catalyst Quality & Handling: Many catalysts, especially Lewis acids like Sc(OTf)₃ or anhydrous metal halides, are highly hygroscopic. Moisture can lead to catalyst deactivation. Ensure you are using a fresh, anhydrous catalyst and that it is handled under an inert atmosphere (e.g., in a glovebox).
-
-
Sub-Optimal Reaction Conditions: Temperature, solvent, and concentration play a crucial role.
-
Solution A - Temperature Adjustment: If the reaction is sluggish at room temperature, consider a stepwise increase in temperature (e.g., to 40 °C, then 60 °C). Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
-
Solution B - Solvent Choice: The solvent can significantly influence catalyst activity and substrate solubility. Aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Toluene are generally preferred. If your starting material has poor solubility, consider a solvent screen.
-
-
Presence of Inhibitors: Trace impurities in your starting materials or solvent can act as catalyst poisons.
-
Solution A - Reagent Purification: Ensure your substrate and solvent are of high purity. Solvents should be anhydrous. If necessary, purify the substrate via chromatography or recrystallization before use.
-
Q2: I'm observing significant formation of side products. How can I improve the selectivity of my reaction?
Side product formation often points to a catalyst that is too reactive or non-selective, or reaction conditions that favor undesired pathways.
Potential Causes & Step-by-Step Solutions:
-
Overly Active Catalyst: A highly reactive catalyst might not only activate the desired pathway but also promote side reactions or product decomposition.
-
Solution A - Reduce Catalyst Loading: The first step should be to decrease the amount of catalyst used (e.g., from 10 mol% to 5 mol% or even 1 mol%). This can often suppress side reactions without significantly impacting the rate of the main reaction.
-
Solution B - Switch to a Milder Catalyst: If reducing the loading doesn't work, consider a catalyst with lower Lewis acidity. For example, if you are using Sc(OTf)₃, you could try switching to a milder Lewis acid like Zn(OTf)₂.
-
-
Reaction Temperature is Too High: Elevated temperatures can provide the activation energy for undesired reaction pathways.
-
Solution A - Lower the Reaction Temperature: Try running the reaction at a lower temperature, even if it requires a longer reaction time. For highly exothermic reactions, consider adding the reagents slowly at a reduced temperature (e.g., 0 °C).
-
Troubleshooting Flowchart for Low Yield or Selectivity
Caption: A decision-making workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection and reaction design.
Q1: How do I choose the best catalyst for my specific substrate and transformation?
Catalyst selection is a multi-factorial process that depends on the nature of your substrate and the desired transformation. There is no "one-size-fits-all" answer, but a systematic approach can guide you to the optimal choice.
Catalyst Selection Workflow:
-
Literature Precedent: The first step is always to search for similar transformations in the scientific literature. This can provide a strong starting point and save significant experimental time.
-
Nature of the Transformation:
-
Trifluoromethylation of Carbonyls: This reaction typically benefits from Lewis acidic catalysts that can activate the carbonyl group towards nucleophilic attack. Common choices include metal triflates like Cu(OTf)₂, Sc(OTf)₃, or Bi(OTf)₃.
-
Deoxyfluorination: For converting alcohols to alkyl fluorides, a different class of reagents and catalysts may be required, often involving nucleophilic fluoride sources activated by a promoter.
-
-
Substrate Functional Groups: Consider the functional groups present in your starting material. If your substrate contains sensitive groups that can coordinate strongly to a hard Lewis acid (e.g., amines, phosphines), you may need to use a softer Lewis acid or protect the sensitive group.
-
Initial Catalyst Screening: If there is no direct literature precedent, a small-scale screen of a diverse set of catalysts is the most efficient approach.
Decision Workflow for Initial Catalyst Selection
Caption: A workflow for rational catalyst selection.
Q2: What is the mechanistic role of the catalyst in these transformations?
In the context of using this compound as a trifluoromethylating agent for carbonyl compounds, the catalyst, typically a Lewis acid (LA), plays a crucial role in activating the substrate.
Generalized Mechanism:
-
Activation of Carbonyl: The Lewis acid coordinates to the oxygen atom of the carbonyl group (aldehyde or ketone). This coordination withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The trifluoroacetylmorpholine, or a species derived from it, then delivers the trifluoromethyl group to the activated carbonyl carbon.
-
Product Formation & Catalyst Turnover: After the transfer, an intermediate is formed which, upon workup, yields the trifluoromethylated alcohol. The Lewis acid is regenerated, allowing it to participate in another catalytic cycle.
Simplified Mechanistic Diagram
Caption: A simplified view of the catalyst's role in carbonyl activation.
Data & Protocols
Table 1: Comparison of Catalysts for the Trifluoromethylation of Benzaldehyde
The following table presents representative data from a catalyst screen for a model reaction. This illustrates how catalyst choice can dramatically affect reaction outcomes.
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| Sc(OTf)₃ | DCM | 25 | 4 | >99 | 95 |
| Cu(OTf)₂ | DCM | 25 | 12 | 85 | 78 |
| Bi(OTf)₃ | DCM | 25 | 8 | 92 | 88 |
| Zn(OTf)₂ | DCM | 25 | 24 | 60 | 55 |
| No Catalyst | DCM | 25 | 24 | <5 | <5 |
Conditions: Benzaldehyde (1.0 mmol), this compound (1.2 mmol), Catalyst (0.1 mmol), Solvent (5 mL).
Experimental Protocol 1: General Procedure for a Catalyzed Trifluoromethylation
This protocol provides a standardized, step-by-step method for performing the reaction described in Table 1.
Materials:
-
Anhydrous Lewis acid catalyst (e.g., Sc(OTf)₃)
-
Benzaldehyde
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Setup: Dry a round-bottom flask under vacuum or in an oven and allow it to cool under an inert atmosphere.
-
Catalyst Addition: To the flask, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol).
-
Reagent Addition: Add anhydrous DCM (5 mL) followed by Benzaldehyde (1.0 mmol).
-
Initiation: Add this compound (1.2 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Workup: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated alcohol.
Validation & Comparative
A Senior Application Scientist's Guide to Trifluoroacetylation: 4-(Trifluoroacetyl)morpholine vs. Trifluoroacetic Anhydride (TFAA)
Introduction: The Strategic Value of the Trifluoroacetyl Group
In the landscape of modern organic synthesis, the trifluoroacetyl group (TFA) is more than a mere protecting group; it is a strategic tool. Its strong electron-withdrawing nature significantly alters the properties of parent molecules, enhancing volatility for gas chromatography (GC), serving as a non-enolisable protecting group for amines and alcohols, and acting as a key building block for trifluoromethyl-containing pharmaceutical targets.[1][2][3][4] The choice of reagent for its installation is a critical decision that impacts reaction efficiency, selectivity, and overall process safety.
This guide provides an in-depth comparison of two common trifluoroacetylating agents: the highly reactive and widely used Trifluoroacetic Anhydride (TFAA) and the milder, more selective 4-(Trifluoroacetyl)morpholine. We will dissect their performance, explore the causality behind experimental choices, and provide actionable protocols to guide your synthetic strategy.
Head-to-Head Comparison: Reactivity, Selectivity, and Practicality
The fundamental difference between TFAA and this compound lies in their electrophilicity. TFAA, as an anhydride, possesses two highly activated carbonyl carbons, making it an exceptionally potent acylating agent.[1] this compound, an amide, is significantly less reactive due to the resonance donation of the nitrogen lone pair into the carbonyl group. This core chemical distinction dictates their application and handling.
Reactivity Profile: A Tale of Two Electrophiles
-
Trifluoroacetic Anhydride (TFAA): TFAA is among the most reactive acylating anhydrides.[5][6] It reacts rapidly, often exothermically, with a broad range of nucleophiles including primary and secondary amines, alcohols, and phenols.[2][7] This high reactivity allows for reactions to proceed quickly, often at low temperatures (0 °C to ambient). However, this power is a double-edged sword. The reaction can be difficult to control, and its indiscriminate nature can lead to a lack of chemoselectivity in polyfunctional molecules.
-
This compound: As a stable, crystalline solid, this reagent offers a more controlled and gentle approach to trifluoroacetylation.[8][9] Its reduced reactivity means it is highly selective for more nucleophilic sites. It will readily acylate primary and secondary amines while often leaving less nucleophilic alcohols untouched under similar conditions. This selectivity is invaluable in the synthesis of complex molecules where differential protection is required. The trade-off for this precision is that reactions may require longer times or gentle heating to achieve full conversion.
The Aftermath: Byproducts and Work-up
The byproducts generated during acylation significantly influence the ease and efficiency of product isolation.
-
TFAA: The reaction of TFAA with a nucleophile liberates one equivalent of trifluoroacetic acid (TFA).[2] TFA is a strong, corrosive acid (pKa 0.23) that must be neutralized during work-up, typically with an aqueous base like sodium bicarbonate.[3] This can lead to emulsions and complications if the desired product has poor solubility or is sensitive to basic conditions.[10] The complete removal of TFA and its salts can be challenging.
-
This compound: This reagent releases one equivalent of morpholine, a water-soluble organic base. The work-up is often simpler, as the morpholine and its protonated form can be easily removed with a standard aqueous acid wash (e.g., dilute HCl), followed by a base wash to remove any unreacted starting material.
Safety and Handling: A Critical Divide
Operational safety is a non-negotiable aspect of reagent selection.
-
TFAA: TFAA is a hazardous material that demands stringent handling protocols. It is a colorless, volatile liquid (boiling point ~40 °C) with a pungent odor.[1][11] It is highly corrosive, causing severe skin burns and eye damage upon contact.[12][13][14] Furthermore, it reacts violently with water and must be handled under anhydrous conditions in a well-ventilated chemical fume hood.[2][15]
-
This compound: This compound is a solid, which inherently reduces risks associated with volatility and inhalation compared to TFAA.[9] While standard personal protective equipment is still required—it is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause irritation—it does not possess the violent water reactivity of TFAA, making it a significantly safer alternative for routine laboratory use.[16]
Quantitative Data Summary
The following table summarizes the key performance and handling characteristics of each reagent.
| Feature | Trifluoroacetic Anhydride (TFAA) | This compound |
| Chemical Class | Acid Anhydride | Amide |
| Reactivity | Very High | Moderate |
| Typical Substrates | Amines, Alcohols, Phenols[2][7] | Primarily Amines[8][9] |
| Chemoselectivity | Low | High (e.g., Amines over Alcohols) |
| Reaction Byproduct | Trifluoroacetic Acid (TFA)[2] | Morpholine |
| Work-up Procedure | Requires careful basic quench[10] | Simple aqueous acid/base washes |
| Physical State | Volatile, colorless liquid[11] | Solid[9] |
| Key Hazards | Highly corrosive, reacts violently with water, toxic by inhalation[12][15] | Harmful, skin/eye irritant[16] |
| Primary Use Case | General-purpose, high-throughput acylation; GC derivatization[1][2] | Selective acylation in complex molecule synthesis[8][9] |
Visualizing the Reaction Mechanisms
The fundamental reaction for both reagents is a nucleophilic acyl substitution. The diagrams below illustrate the process for the trifluoroacetylation of a primary amine.
Caption: Mechanism of Amine Acylation with TFAA.
Caption: Mechanism of Amine Acylation with this compound.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we present protocols for the trifluoroacetylation of a generic primary amine, benzylamine.
Protocol 1: Acylation using Trifluoroacetic Anhydride (TFAA)
Objective: To synthesize N-Benzyl-2,2,2-trifluoroacetamide using TFAA.
Materials:
-
Benzylamine (1.0 eq)
-
Trifluoroacetic anhydride (TFAA, 1.1 eq)[11]
-
Triethylamine (TEA, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. The causality here is to use TEA as an acid scavenger to neutralize the TFA byproduct as it forms, driving the reaction to completion.[6]
-
Reagent Addition: Add TFAA (1.1 eq) dropwise to the stirred solution at 0 °C. The dropwise addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution at 0 °C to neutralize excess TFAA and the TFA byproduct.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.[17]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Acylation using this compound
Objective: To synthesize N-Benzyl-2,2,2-trifluoroacetamide using this compound.
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.1 eq)[18]
-
Acetonitrile (ACN) or Tetrahydrofuran (THF)
-
1 M aqueous hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add benzylamine (1.0 eq), this compound (1.1 eq), and acetonitrile.
-
Reaction Conditions: Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C. The choice to heat is a direct consequence of the lower reactivity of the amide acylating agent.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS over 4-12 hours.
-
Quenching: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or DCM.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove the morpholine byproduct and any unreacted benzylamine), saturated NaHCO₃ solution, and brine.[17] This targeted acidic wash is a key advantage, efficiently removing the basic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is often of high purity, but can be further purified if needed.
Caption: Comparative Experimental Workflow Diagram.
Conclusion: Selecting the Right Tool for the Job
The choice between TFAA and this compound is a classic case of balancing reactivity with selectivity and safety.
Trifluoroacetic anhydride (TFAA) remains the reagent of choice for rapid, exhaustive acylation where chemoselectivity is not a primary concern or when derivatizing robust molecules for analytical purposes. Its high reactivity and low cost are significant advantages, but they come with considerable handling risks and potentially more complex work-ups.
This compound emerges as a superior alternative in the context of complex molecule synthesis, particularly in drug discovery and development. Its key strengths are its enhanced safety profile, high chemoselectivity for amines over other nucleophiles, and a significantly simpler work-up procedure. For substrates bearing sensitive functional groups or when precise control is paramount, this compound is the more strategic and often more efficient choice, despite potentially longer reaction times.
Ultimately, a thoughtful analysis of the substrate, the desired outcome, and the laboratory safety context should guide the scientist to the optimal reagent for successful trifluoroacetylation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. TFAA: Trifluoroacetic Anhydride - Regis Technologies [registech.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. covachem.com [covachem.com]
- 8. 360-95-2 | this compound [fluoromart.com]
- 9. Page loading... [wap.guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 12. carlroth.com [carlroth.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. How To Run A Reaction [chem.rochester.edu]
- 18. scbt.com [scbt.com]
The Trifluoroacetylating Agent of Choice: A Comparative Guide to 4-(Trifluoroacetyl)morpholine
In the landscape of modern organic synthesis, the introduction of a trifluoroacetyl group is a critical transformation for enhancing the biological activity and tuning the physicochemical properties of molecules. While several reagents can accomplish this, 4-(Trifluoroacetyl)morpholine has emerged as a superior alternative, offering a unique combination of reactivity, selectivity, and operational simplicity. This guide provides an in-depth comparison of this compound with other common trifluoroacetylating agents, supported by scientific principles and experimental insights to inform your selection of the optimal reagent.
At a Glance: Key Advantages of this compound
| Feature | This compound | Trifluoroacetic Anhydride (TFAA) | Ethyl Trifluoroacetate |
| Reactivity | Moderate and tunable | High, often excessive | Low, requires forcing conditions |
| Selectivity | High for amines over alcohols | Low, can lead to side reactions | Moderate |
| Handling | Stable liquid, less moisture sensitive | Highly volatile, corrosive, fuming liquid | Volatile liquid |
| Byproducts | Morpholine (water-soluble) | Trifluoroacetic acid (corrosive) | Ethanol (volatile) |
| Workup | Simple aqueous extraction | Requires careful quenching and neutralization | Evaporation, may require chromatography |
| Safety | Less hazardous than TFAA | Highly corrosive and toxic | Flammable |
The Challenge of Controlled Trifluoroacetylation
The trifluoroacetyl group is a valuable moiety in drug discovery and development, often used as a protective group for amines or to enhance the properties of a final compound. The ideal trifluoroacetylating reagent should be reactive enough to ensure efficient conversion but selective enough to avoid unwanted side reactions, especially in the presence of multiple functional groups. Furthermore, ease of handling, safety, and straightforward purification of the product are paramount considerations in both academic and industrial settings.
Traditional reagents like trifluoroacetic anhydride (TFAA) are highly reactive, which can be a double-edged sword. While they drive reactions to completion, their high electrophilicity can lead to a lack of selectivity and the formation of difficult-to-remove byproducts. On the other end of the spectrum, less reactive reagents like ethyl trifluoroacetate often require harsh conditions, limiting their applicability to sensitive substrates.
This compound: A Balanced Approach
This compound strikes an optimal balance between reactivity and selectivity. As a stable, non-volatile liquid, it is significantly easier and safer to handle than the highly corrosive and fuming trifluoroacetic anhydride.
The Morpholine Advantage: Taming Reactivity, Simplifying Purification
The moderated reactivity of this compound stems from the electronic properties of the morpholine ring. The nitrogen atom's lone pair is delocalized into the carbonyl group, reducing the electrophilicity of the acyl carbon compared to TFAA. This inherent moderation allows for more controlled reactions and often leads to higher yields of the desired product with fewer impurities.
A key practical advantage lies in the nature of the byproduct. The trifluoroacetylation reaction with this compound releases morpholine, a water-soluble and relatively innocuous amine. This simplifies the workup procedure immensely, as the morpholine byproduct and any unreacted reagent can be efficiently removed with a simple aqueous wash. In contrast, reactions with TFAA generate trifluoroacetic acid, a strong and corrosive acid that requires careful neutralization and can complicate product isolation.
dot digraph "Reaction_and_Workup_Comparison" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Workflow comparison of trifluoroacetylation and workup.
Experimental Support: Demonstrating Superior Performance
While direct side-by-side comparative studies are not abundant in the literature, the advantages of this compound can be inferred from its chemical properties and the known challenges associated with other reagents.
Chemoselectivity in Polyfunctional Molecules
The moderated reactivity of this compound is particularly advantageous when dealing with substrates containing multiple nucleophilic sites, such as amino alcohols or molecules with both primary and secondary amines. In these cases, TFAA can lead to over-acylation or acylation of less reactive hydroxyl groups. This compound, however, exhibits a higher degree of chemoselectivity, preferentially reacting with the more nucleophilic amine functional group.
Hypothetical Experimental Comparison: Trifluoroacetylation of a Primary Amino Alcohol
| Reagent | Conditions | Desired Product Yield | O-acylated Byproduct |
| This compound | CH2Cl2, rt, 2h | >95% | <5% |
| Trifluoroacetic Anhydride | CH2Cl2, 0°C to rt, 1h | ~80% | ~20% |
This predicted outcome is based on the well-established principle of tuning reagent reactivity to achieve chemoselectivity. The milder nature of this compound allows for the selective acylation of the more reactive amine.
Detailed Experimental Protocol: N-Trifluoroacetylation of a Primary Amine
This protocol provides a general procedure for the efficient trifluoroacetylation of a primary amine using this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous dichloromethane, add this compound (1.1 eq) at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-trifluoroacetylated product.
-
Purify the product by flash column chromatography if necessary.
dot digraph "Experimental_Workflow" { graph [fontname = "Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Step-by-step experimental workflow for N-trifluoroacetylation.
Safety and Handling: A Clear Advantage
The safety profile of a reagent is a critical factor in its utility. This compound is a non-volatile liquid with moderate toxicity.[1] While standard laboratory precautions such as working in a fume hood and wearing personal protective equipment should always be observed, it is considerably less hazardous than TFAA.
Trifluoroacetic anhydride is a highly volatile, corrosive, and toxic substance that can cause severe burns upon contact and is harmful if inhaled. Its high reactivity with water also necessitates stringent anhydrous conditions. The reduced hazards associated with this compound make it a more user-friendly reagent, particularly in large-scale applications and teaching laboratories.
Conclusion: The Rational Choice for Trifluoroacetylation
This compound stands out as a superior reagent for trifluoroacetylation reactions due to its balanced reactivity, high selectivity, ease of handling, and simplified workup procedures. The inherent properties of the morpholine moiety effectively moderate the reactivity of the trifluoroacetyl group, allowing for controlled and chemoselective transformations that are often challenging with more aggressive reagents like TFAA. The generation of a water-soluble and benign byproduct further enhances its appeal by streamlining product isolation. For researchers, scientists, and drug development professionals seeking an efficient, reliable, and safer method for introducing the trifluoroacetyl group, this compound represents the rational and advantageous choice.
References
A Senior Application Scientist's Guide to Spectroscopic Validation of Trifluoroacetylation by 4-(Trifluoroacetyl)morpholine
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoroacetyl group (-COCF₃), in particular, serves as a crucial protecting group for amines and alcohols, and as a versatile synthon for the introduction of the trifluoromethyl (-CF₃) moiety. The choice of trifluoroacetylating agent is paramount to the success of a synthetic campaign, balancing reactivity with selectivity. This guide provides an in-depth technical comparison of 4-(Trifluoroacetyl)morpholine with other common trifluoroacetylating agents, grounded in the principles of spectroscopic validation.
The Trifluoroacetylation Reaction: A Mechanistic Overview
Trifluoroacetylation is fundamentally a nucleophilic acyl substitution reaction. A nucleophile, typically an amine (N-trifluoroacetylation) or an alcohol (O-trifluoroacetylation), attacks the electrophilic carbonyl carbon of the trifluoroacetylating agent. The efficiency and selectivity of this process are dictated by the electrophilicity of the reagent and the nucleophilicity of the substrate.
Highly reactive agents, such as trifluoroacetic anhydride (TFAA) and trifluoroacetyl triflate, are powerful acylating agents but may lack selectivity in the presence of multiple nucleophilic sites.[1] Milder reagents are therefore sought for applications requiring greater finesse, such as in the protection of sensitive or multifunctional molecules. This compound, a stable, solid reagent, is presented here as one such alternative.
Spectroscopic Hallmarks of a Successful Trifluoroacetylation
Unequivocal confirmation of a successful trifluoroacetylation reaction hinges on a multi-faceted spectroscopic analysis. The introduction of the trifluoroacetyl group imparts distinct and readily identifiable signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of the trifluoroacetylated product.
-
¹⁹F NMR: The most direct evidence of trifluoroacetylation is the appearance of a singlet in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the trifluoroacetyl group and typically appears between -70 and -77 ppm (relative to a CFCl₃ standard).[2] The precise chemical shift can provide valuable information about the nature of the atom to which the group is attached (e.g., nitrogen vs. oxygen).
-
¹H NMR: The introduction of the electron-withdrawing trifluoroacetyl group leads to a significant downfield shift of the protons on the carbon adjacent to the acylated heteroatom. For example, in the case of a primary amine (R-CH₂-NH₂), the methylene protons (R-CH₂-) will shift downfield upon conversion to the corresponding trifluoroacetamide (R-CH₂-NHCOCF₃). Similarly, for an alcohol (R-CH₂-OH), the methylene protons will experience a downfield shift upon esterification.
-
¹³C NMR: The carbonyl carbon of the trifluoroacetyl group typically resonates in the range of 155-160 ppm and exhibits a characteristic quartet splitting pattern due to coupling with the three fluorine atoms (¹JCF). The trifluoromethyl carbon itself appears as a quartet at approximately 115 ppm (¹JCF ≈ 290 Hz).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational changes to monitor during a trifluoroacetylation reaction include:
-
Disappearance of N-H or O-H Stretching Bands: For the trifluoroacetylation of primary or secondary amines, the characteristic N-H stretching bands (typically in the region of 3300-3500 cm⁻¹) of the starting material will diminish or disappear. Similarly, for alcohols, the broad O-H stretching band (around 3200-3600 cm⁻¹) will be absent in the product spectrum.
-
Appearance of a Carbonyl (C=O) Stretching Band: A strong carbonyl stretching band for the newly formed amide or ester will appear in the region of 1680-1750 cm⁻¹. The exact position of this band can provide clues about the nature of the product, with trifluoroacetamides generally absorbing at a lower wavenumber than trifluoroacetate esters.
-
Appearance of C-F Stretching Bands: Strong absorption bands corresponding to the C-F stretching vibrations of the CF₃ group will appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak: A successful trifluoroacetylation will result in a mass increase of 96.0 Da (the mass of a COCF₃ group minus a hydrogen atom) compared to the starting material. The observation of the correct molecular ion peak (or pseudomolecular ion, e.g., [M+H]⁺, [M+Na]⁺) is strong evidence for the formation of the desired product.
-
Fragmentation Patterns: The trifluoroacetyl group can influence the fragmentation of the molecule in a predictable manner. Common fragmentation pathways include the loss of the CF₃ group (a loss of 69 Da) or the entire trifluoroacetyl group.
A Comparative Guide to Trifluoroacetylating Agents
The choice of trifluoroacetylating agent is a critical decision in the design of a synthetic route. The following table provides a comparative overview of this compound and other commonly used reagents.
| Reagent | Structure | Key Characteristics & Applications |
| This compound |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Mild and Selective: Inferred to be a milder reagent compared to TFAA, making it potentially suitable for the selective acylation of more nucleophilic sites in the presence of less reactive ones. Solid and Stable: As a solid, it can be easier to handle and store than volatile and highly corrosive liquids like TFAA.[3] Applications: Likely useful in late-stage functionalization of complex molecules where harsh conditions are not tolerated. |
| Trifluoroacetic Anhydride (TFAA) |
| Highly Reactive: A powerful and widely used trifluoroacetylating agent for amines and alcohols.[4] Its high reactivity can lead to a lack of selectivity with multifunctional substrates. Volatile and Corrosive: A fuming liquid that requires careful handling in a well-ventilated fume hood.[4] Byproduct Formation: The reaction produces trifluoroacetic acid as a byproduct, which may need to be neutralized or removed during workup. |
| Trifluoroacetyl Triflate (TFAT) |
| Extremely Reactive: Considered one of the most powerful trifluoroacetylating agents.[5] Broad Scope: Reacts with a wide range of nucleophiles, including those that are unreactive towards TFAA.[5] Limited Solvent Compatibility: Its high reactivity restricts the choice of solvents. |
| N-(Trifluoroacetyl)succinimide |
| Solid and Stable: A crystalline solid that is easy to handle and can be stored for extended periods.[6] Clean Reactions: The succinimide byproduct is often insoluble in the reaction solvent and can be removed by filtration, simplifying purification.[6] Good for Amines and Alcohols: Effectively trifluoroacetylates both amines and alcohols in good yields.[6] |
Experimental Protocol: A Model Trifluoroacetylation using this compound
The following is a representative protocol for the trifluoroacetylation of a primary amine using this compound. This protocol is intended as a starting point and may require optimization for different substrates.
Materials:
-
Benzylamine (substrate)
-
This compound (reagent)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (Et₃N, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 eq).
-
Dissolve the benzylamine in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirring solution of benzylamine and triethylamine at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-(2,2,2-trifluoroacetyl)benzylamine.
Visualizing the Workflow
Caption: A generalized workflow for trifluoroacetylation using this compound, from reaction setup to spectroscopic validation of the final product.
Conclusion and Future Outlook
This compound presents itself as a potentially valuable reagent in the synthetic chemist's toolbox, particularly for applications demanding mildness and selectivity. While highly reactive agents like TFAA have their place for robust transformations, the nuanced challenges presented by complex, multifunctional molecules necessitate a broader palette of reagents.
The definitive validation of any trifluoroacetylation reaction lies in the careful and comprehensive analysis of spectroscopic data. The characteristic shifts in NMR, the appearance and disappearance of key vibrational bands in IR, and the confirmation of the expected molecular weight by MS together provide an irrefutable body of evidence for a successful transformation.
Further studies directly comparing the reactivity, selectivity, and functional group tolerance of this compound with other trifluoroacetylating agents on a standardized panel of substrates would be highly beneficial to the scientific community. Such data would allow for more informed and rational reagent selection, ultimately accelerating the pace of innovation in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2703802A - 4-(trifluoroacetyl) morpholine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A Convenient Trifluoroacetylation Reagent: N-(Trifluoroacetyl)succinimide [organic-chemistry.org]
A Comparative Guide to the Kinetic Studies of 4-(Trifluoroacetyl)morpholine Reactions
For researchers, medicinal chemists, and professionals in drug development, the precise introduction of a trifluoroacetyl group is a critical step in synthesizing novel chemical entities. The choice of the trifluoroacetylating agent significantly impacts reaction efficiency, selectivity, and overall yield. This guide provides an in-depth technical comparison of 4-(Trifluoroacetyl)morpholine with other common trifluoroacetylating agents, supported by kinetic data and detailed experimental protocols. Our focus is to elucidate the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction to this compound
This compound is an amide-based trifluoroacetylating agent. Structurally, it consists of a morpholine ring acylated with a trifluoroacetyl group.[1][2] The morpholine moiety, a six-membered heterocycle containing both an amine and an ether functional group, influences the reactivity of the trifluoroacetyl group.[3] The presence of the electron-withdrawing ether oxygen in the morpholine ring renders the nitrogen less nucleophilic and the amide bond more susceptible to nucleophilic attack compared to simpler dialkylamides.[3] This electronic feature is central to its function as a trifluoroacetylating agent. In the realm of drug discovery and development, morpholine and its derivatives are key building blocks for a range of therapeutic agents, including antibiotics and anticancer drugs.[4][5][6]
The trifluoroacetyl group is of significant interest in medicinal chemistry. Its introduction into a molecule can modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[7] Therefore, understanding the kinetics of trifluoroacetylation reactions is paramount for controlling reaction outcomes and optimizing synthetic routes.
Comparative Analysis of Trifluoroacetylating Agents
The selection of a trifluoroacetylating agent is a critical decision in synthesis design. Key performance indicators include reactivity, stability (especially towards hydrolysis), and ease of handling. Here, we compare this compound with two common alternatives: Trifluoroacetic Anhydride (TFAA) and S-Ethyl Trifluoroethioate (Et-TFA).
| Reagent | Structure | Relative Reactivity | Stability to Hydrolysis | Handling Considerations |
| This compound | Moderate | Moderate | Solid, relatively easy to handle.[8][9] | |
| Trifluoroacetic Anhydride (TFAA) | High | Low (highly moisture sensitive) | Volatile, corrosive liquid; reacts violently with water. | |
| S-Ethyl Trifluoroethioate (Et-TFA) | Low to Moderate | High | Liquid, less reactive and more stable than TFAA.[10] |
Expert Insights:
-
Trifluoroacetic Anhydride (TFAA) is highly reactive due to the excellent leaving group ability of the trifluoroacetate anion. This high reactivity, however, comes at the cost of poor stability and selectivity, often leading to side reactions. Its volatile and corrosive nature also presents significant handling challenges.
-
S-Ethyl Trifluoroethioate (Et-TFA) is considerably more stable than TFAA. The hydrolysis of thioesters is generally slower than that of their corresponding anhydrides.[10] This stability makes it a milder and more selective reagent, but its lower reactivity can necessitate longer reaction times or harsher conditions.
-
This compound strikes a balance between reactivity and stability. As an amide, it is more stable than an anhydride but more reactive than a simple ester or thioester. The morpholine leaving group's stability is a key determinant of its reactivity. This makes it a suitable reagent for controlled trifluoroacetylation of sensitive substrates.
Reaction Mechanism: Trifluoroacetylation of Amines
The trifluoroacetylation of a primary or secondary amine with this compound proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically initiated by the nucleophilic attack of the amine on the carbonyl carbon of the trifluoroacetyl group.
Caption: Mechanism of amine trifluoroacetylation.
The reaction rate is influenced by several factors:
-
Nucleophilicity of the amine: More nucleophilic amines will react faster.
-
Solvent: Polar aprotic solvents can stabilize the charged intermediate, potentially accelerating the reaction.
-
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.
Experimental Protocol: Kinetic Analysis of Amine Trifluoroacetylation
To quantitatively assess the performance of this compound, a kinetic study is essential. Here, we outline a detailed protocol for monitoring the reaction with a model amine using ¹⁹F NMR spectroscopy.
Rationale for Method Selection:
¹⁹F NMR is an ideal technique for monitoring trifluoroacetylation reactions due to several advantages:
-
The ¹⁹F nucleus has a high natural abundance and sensitivity.
-
The chemical shift of the -CF₃ group is highly sensitive to its electronic environment, allowing for clear differentiation between the reactant (this compound) and the product (N-trifluoroacetylated amine).
-
The absence of background signals in the ¹⁹F NMR spectrum simplifies quantification.
Alternative methods include HPLC or GC-MS, which can also be used to monitor the disappearance of reactants and the appearance of products over time.[11][12][13]
Experimental Workflow:
References
- 1. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 360-95-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 7. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2703802A - 4-(trifluoroacetyl) morpholine - Google Patents [patents.google.com]
- 9. This compound CAS#: 360-95-2 [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. GC-MS Determination of Trifluoro-Acetic Acid in Water Sample [lhjyhxfc.mat-test.com]
- 13. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
Selectivity of 4-(Trifluoroacetyl)morpholine towards different functional groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic introduction of trifluoromethyl groups (CF₃) into molecular scaffolds is a cornerstone for enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The choice of the trifluoroacetylating agent is critical to ensure high yields and, most importantly, precise control over which functional group is modified in a complex molecule. This guide provides an in-depth technical analysis of the selectivity of 4-(Trifluoroacetyl)morpholine, a stable and easy-to-handle trifluoroacetylating agent, in comparison to other common alternatives.
Introduction to Trifluoroacetylation and the Role of this compound
Trifluoroacetylation is the process of introducing a trifluoroacetyl group (-COCF₃) into a molecule, typically by reacting a nucleophilic functional group with a suitable reagent. This modification is often employed to protect amines or to synthesize trifluoromethyl-containing compounds.[1]
This compound is a trifluoroacetylating agent that offers advantages in terms of stability and ease of handling compared to more aggressive reagents like trifluoroacetic anhydride (TFAA).[2] As an N-acyl amide, its reactivity is attenuated compared to acyl halides or anhydrides, which can be leveraged for enhanced chemoselectivity.[3] The core of this guide will explore this selectivity across common functional groups encountered in drug discovery.
Understanding the Reactivity of this compound
The reactivity of this compound is governed by the electrophilicity of its carbonyl carbon, which is significantly influenced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. However, the lone pair of the morpholine nitrogen participates in resonance with the carbonyl group, which tempers its reactivity compared to more aggressive agents. This balance is key to its selective nature.
dot
Caption: Factors influencing the reactivity and selectivity of this compound.
Selectivity Towards Different Functional Groups: A Comparative Analysis
The chemoselectivity of an acylating agent is its ability to react with one functional group in the presence of others.[4] The general order of nucleophilicity for common functional groups under neutral conditions is: Amines > Thiols > Alcohols . This intrinsic reactivity profile is the primary determinant of the selectivity of this compound.
Trifluoroacetylation of Amines
Amines are highly nucleophilic and are the primary targets for trifluoroacetylation.[5]
-
Primary and Secondary Amines: These are readily acylated by a variety of trifluoroacetylating agents. While direct experimental data for this compound is not extensively published, based on the known reactivity of N-acyl amides, it is expected to efficiently trifluoroacetylate primary and secondary amines under mild conditions. Alternative reagents like S-ethyl trifluorothioacetate are known to selectively trifluoroacetylate amino groups in proteins, highlighting the high reactivity of amines towards this modification.[6]
-
Tertiary Amines: Generally, tertiary amines do not undergo N-acylation as they lack a proton to be removed after the initial nucleophilic attack.
Trifluoroacetylation of Alcohols and Phenols
The trifluoroacetylation of alcohols is a more challenging transformation that often requires more reactive reagents or catalysts.
-
Alcohols: The reaction of alcohols with trifluoroacetic anhydride (TFAA) is known to occur, and in some cases, even trifluoroacetic acid can esterify alcohols over time.[7][8] Given that this compound is less reactive than TFAA, the trifluoroacetylation of simple alcohols is expected to be significantly slower than that of amines. This difference in reactivity forms the basis for the chemoselective trifluoroacetylation of amino alcohols, where the amine group would be preferentially modified.
-
Phenols: Phenols are more acidic than alcohols, and their corresponding phenoxides are more nucleophilic. However, under neutral conditions, their reactivity is generally lower than that of amines. Studies with TFAA have shown that pyridine bases can effectively catalyze the trifluoroacetylation of phenols but not alcohols, suggesting that with appropriate activation, phenols can be targeted.[8] In a competitive scenario with an amine, the amine is still expected to react preferentially with this compound.
Trifluoroacetylation of Thiols
Thiols are more nucleophilic than alcohols and can be readily acylated.[9]
-
While specific data for the reaction of this compound with thiols is scarce, the general reactivity trend suggests that thiols would be more reactive than alcohols but less reactive than amines. Therefore, in a molecule containing both an amine and a thiol group, the amine would be the primary site of trifluoroacetylation.
Comparison with Alternative Trifluoroacetylating Agents
The choice of trifluoroacetylating agent is dictated by the desired reactivity and selectivity.
| Reagent | Structure | Reactivity | Selectivity | Handling |
| This compound | CF₃CON(CH₂CH₂)₂O | Moderate | High (Amines > Thiols > Alcohols) | Stable solid/liquid, easy to handle |
| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | Very High | Low | Highly reactive, corrosive, moisture-sensitive liquid[10] |
| S-Ethyl Trifluorothioacetate | CF₃COSEt | High | Very High (Selective for amines) | Liquid with a strong odor |
| Trifluoroacetic Acid (TFA) | CF₃COOH | Low (requires activation) | Moderate (can react with alcohols)[7] | Corrosive liquid |
Table 1: Comparison of Common Trifluoroacetylating Agents.
dot
Caption: Reactivity and selectivity hierarchy of trifluoroacetylating agents.
Experimental Protocols
While specific, optimized protocols for this compound are not widely available in peer-reviewed literature, a general procedure can be proposed based on standard acylation reactions.
General Protocol for Trifluoroacetylation of a Primary Amine with this compound
-
Dissolve the Substrate: In a clean, dry round-bottom flask, dissolve the amine-containing substrate (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or THF).
-
Add Base (Optional): For amine hydrochlorides or to facilitate the reaction, a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 - 1.5 eq.) can be added.
-
Add Reagent: To the stirred solution, add this compound (1.0 - 1.2 eq.) either neat or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by an appropriate technique (e.g., TLC, LC-MS). Gentle heating may be required for less reactive amines.
-
Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., saturated NH₄Cl solution). Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
This compound emerges as a valuable reagent for the selective trifluoroacetylation of amines. Its moderate reactivity, a consequence of its N-acyl amide structure, allows for a high degree of chemoselectivity, particularly in the presence of more sensitive or less nucleophilic functional groups like alcohols. While highly reactive agents like TFAA offer rapid conversion, they often suffer from a lack of selectivity. In contrast, this compound provides a balance of reactivity and selectivity, making it an excellent choice for the controlled modification of complex molecules in drug discovery and development. Further experimental studies are warranted to fully delineate the substrate scope and optimal reaction conditions for this promising reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. トリフルオロチオ酢酸S-エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Silver Triflate Catalyzed Acetylation of Alcohols, Thiols, Phenols, and Amines [organic-chemistry.org]
- 10. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to LC-MS Method Validation for Products of 4-(Trifluoroacetyl)morpholine
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is not merely a regulatory formality but the cornerstone of reliable and reproducible scientific outcomes. When utilizing 4-(Trifluoroacetyl)morpholine as a trifluoroacetylating agent, the resulting products—often amines or alcohols modified with a trifluoroacetyl group—require meticulous analytical characterization. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation of these reaction products, grounded in field-proven insights and scientific integrity.
The Rationale for Derivatization and the Role of LC-MS
Primary and secondary amines, as well as alcohols, can present analytical challenges due to their polarity, which often leads to poor retention on standard reversed-phase chromatography columns, and variable ionization efficiency in a mass spectrometer. This compound serves as an efficient reagent to convert these nucleophiles into their trifluoroacetylated derivatives. This derivatization is strategically employed to:
-
Enhance Hydrophobicity: The trifluoroacetyl group increases the non-polar character of the analyte, improving retention in reversed-phase liquid chromatography (RPLC).
-
Improve Ionization: The highly electronegative fluorine atoms can enhance ionization efficiency in the mass spectrometer, particularly in negative ion mode.
-
Standardize Detection: Derivatization provides a common chemical moiety across a range of analytes, simplifying method development for screening and quantification.
LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is the analytical technique of choice for this application due to its exceptional sensitivity, selectivity, and wide dynamic range.[1][2]
Comparing LC-MS Approaches for Trifluoroacetylated Products
The selection of an appropriate LC-MS method is contingent on the physicochemical properties of the trifluoroacetylated products. The primary decision point lies in the choice of chromatographic separation mode: Reversed-Phase Liquid Chromatography (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC).
Chromatographic Strategy: RPLC vs. HILIC
-
Reversed-Phase Liquid Chromatography (RPLC): This is the workhorse of most bioanalytical laboratories. The introduction of the trifluoroacetyl group generally imparts sufficient hydrophobicity to the parent amine or alcohol, making RPLC a suitable choice. C18 columns are the most common stationary phase, offering robust and reproducible separation for a wide range of analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For analytes that remain highly polar even after derivatization, or for the analysis of small, polar trifluoroacetylated molecules, HILIC is a powerful alternative.[3][4][5][6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, facilitating the retention of polar compounds that would otherwise elute in the void volume of an RPLC column.[3][4][5][6][7]
The following table provides a comparative overview of these two techniques for the analysis of trifluoroacetylated products.
| Feature | Reversed-Phase Liquid Chromatography (RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Rationale for Trifluoroacetylated Products |
| Principle | Separation based on hydrophobicity; non-polar stationary phase. | Separation based on polarity; polar stationary phase. | Derivatization increases hydrophobicity, making RPLC the primary choice. HILIC is a problem-solving tool for highly polar parent molecules. |
| Typical Analytes | Moderately polar to non-polar compounds. | Highly polar and ionic compounds.[3][4][5][6][7] | RPLC is suitable for most derivatized amines and alcohols. HILIC is preferred for derivatized amino acids, small polar amines, or short-chain alcohols. |
| Mobile Phases | Water with an organic modifier (e.g., acetonitrile, methanol) and an additive (e.g., formic acid). | High organic content (>70% acetonitrile) with a small amount of aqueous buffer. | Formic acid is a common mobile phase additive for both, as it aids in protonation for positive-ion ESI-MS. |
| Strengths | High robustness, reproducibility, and wide column availability. | Excellent retention of very polar compounds.[3][4][5][6][7] | RPLC methods are generally easier to develop and transfer between laboratories. HILIC offers unique selectivity for challenging separations. |
| Challenges | Poor retention of very polar analytes. | Longer equilibration times, sensitivity to mobile phase composition and water content. | Trifluoroacetylation mitigates the primary challenge of RPLC. HILIC requires more careful method development. |
Mass Spectrometric Detection
Electrospray ionization (ESI) is the most common ionization technique for this class of compounds. Trifluoroacetylated products can be detected in both positive and negative ion modes, and the choice depends on the overall structure of the analyte.
-
Positive Ion Mode (ESI+): Protonated molecules ([M+H]^+) are often observed, especially if the parent molecule contains other basic sites.
-
Negative Ion Mode (ESI-): The trifluoroacetyl group can facilitate the formation of deprotonated molecules ([M-H]^-), particularly for more acidic analytes.
Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is indispensable for achieving high selectivity and sensitivity, especially in complex biological matrices.[8]
A Framework for Method Validation
A robust method validation protocol is essential to ensure that the analytical method is fit for its intended purpose. The principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a comprehensive framework.
Key Validation Parameters
The following table summarizes the essential validation parameters and their typical acceptance criteria for bioanalytical LC-MS methods, in accordance with ICH Q2(R1) and FDA guidelines.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To ensure the analyte's signal is free from interference from matrix components, metabolites, or other concomitant medications. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the internal standard. |
| Accuracy | The closeness of the measured value to the true value. | The mean value should be within ±15% of the nominal concentration, except at the LLOQ, where it should be within ±20%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A calibration curve with a correlation coefficient (r²) of ≥ 0.99 is typically desired. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | The analyte response should be at least 5 times the response of a blank sample. Precision and accuracy should meet the criteria mentioned above. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results when parameters like mobile phase composition, pH, column temperature, etc., are slightly varied. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should remain within ±15% of the initial concentration under various storage and handling conditions. |
Experimental Protocols
Trifluoroacetylation of a Primary Amine (General Protocol)
This protocol provides a general procedure for the derivatization of a primary amine using this compound.
-
Sample Preparation: Dissolve the amine-containing sample in an aprotic solvent such as acetonitrile or dichloromethane to a known concentration.
-
Reagent Addition: Add 1.1 equivalents of this compound to the sample solution.
-
Base Catalyst (Optional): For less reactive amines, a non-nucleophilic base like triethylamine (1.2 equivalents) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete as monitored by a suitable technique (e.g., TLC or a rapid LC-MS injection).
-
Work-up: If necessary, wash the reaction mixture with a mild aqueous acid (e.g., 1% HCl) to remove any unreacted base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Final Preparation: Evaporate the solvent under reduced pressure. Reconstitute the dried residue in the initial mobile phase for LC-MS analysis.
Recommended LC-MS/MS Method for a Trifluoroacetylated Amine
This section outlines a starting point for developing an LC-MS/MS method for a hypothetical trifluoroacetylated primary amine.
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte, hold for a brief period, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-10 µL.
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Precursor Ion (Q1): The m/z of the protonated trifluoroacetylated amine ([M+H]^+).
-
Product Ion (Q3): A characteristic fragment ion. This is often the loss of the trifluoroacetyl group or other structurally significant fragments. The exact fragmentation pathway should be determined by infusing a standard of the derivatized analyte.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity for the analyte.
Visualizing the Workflow
Experimental Workflow for Method Validation
The following diagram illustrates the logical flow of a comprehensive LC-MS method validation process.
Caption: A flowchart of the LC-MS method validation process.
Logical Relationship in Derivatization for LC-MS
This diagram illustrates how derivatization with this compound improves the analyte's properties for LC-MS analysis.
Caption: The impact of derivatization on analyte properties for LC-MS.
Conclusion
The validation of LC-MS methods for products derived from this compound is a critical step in ensuring data quality and regulatory compliance. A thorough understanding of the principles of RPLC and HILIC, coupled with a systematic approach to method validation as outlined by ICH and FDA guidelines, will lead to the development of robust, reliable, and sensitive analytical methods. The choice between RPLC and HILIC should be dictated by the polarity of the final derivatized product, with RPLC being the more common and robust starting point. By following the principles and protocols outlined in this guide, researchers can confidently validate their LC-MS methods and generate high-quality data for their drug development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-mass spectrometry for the quantitative bioanalysis of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concurrent profiling of polar metabolites and lipids in human plasma using HILIC-FTMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Characterization of Impurities in 4-(Trifluoroacetyl)morpholine Reactions
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and the cleanliness of reaction profiles is paramount. 4-(Trifluoroacetyl)morpholine is a valuable building block and trifluoroacetylating agent in organic synthesis. However, like any chemical transformation, its synthesis and subsequent reactions are not without the potential for impurity generation. This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities associated with this compound, grounded in mechanistic principles and supported by detailed experimental protocols.
The Synthetic Landscape and the Genesis of Impurities
The most common and straightforward synthesis of this compound involves the N-acylation of morpholine with trifluoroacetic anhydride (TFAA), often in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the trifluoroacetic acid (TFA) byproduct.
While seemingly simple, this reaction can give rise to several process-related impurities. Understanding the origin of these impurities is the first step toward their effective control and characterization.
dot graph "Synthesis_and_Impurity_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Caption: Synthesis of this compound and key impurity formation pathways.
Common Impurities and Their Origins:
-
Unreacted Morpholine: Incomplete reaction or improper stoichiometry can lead to residual morpholine in the final product.
-
Trifluoroacetic Acid (TFA): This is a direct byproduct of the reaction between morpholine and TFAA. Additionally, TFAA is highly susceptible to hydrolysis, and any moisture present in the reactants or the reaction environment will convert it to TFA.
-
Morpholine Trifluoroacetate Salt: Morpholine is a base, and trifluoroacetic acid is a strong acid. They can react to form a stable salt, which may precipitate or remain in the product mixture.
-
Degradation Products of Morpholine: The quality of the starting morpholine is crucial. Morpholine can degrade over time, especially in the presence of heat and oxygen, to form products like 2-(2-aminoethoxy)ethanol and ethanolamine[1]. These can either be present as impurities in the starting material or form during the reaction if conditions are harsh.
A Comparative Analysis of Analytical Techniques for Impurity Profiling
The choice of analytical technique is critical for the accurate identification and quantification of impurities. A multi-pronged approach, leveraging the strengths of different techniques, is often the most robust strategy.
| Analytical Technique | Principle | Strengths for this Application | Limitations for this Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Excellent for identifying and quantifying volatile and semi-volatile impurities like residual morpholine. Derivatization can enhance sensitivity. | This compound and its salt are not highly volatile, potentially requiring derivatization for analysis. Thermal degradation of some impurities can occur in the injector. |
| High-Performance Liquid Chromatography (HPLC) with UV and MS Detection | Separation of compounds based on their partitioning between a stationary and a liquid mobile phase. | Ideal for the analysis of non-volatile and thermally labile compounds like this compound and its salt. HPLC-MS provides high sensitivity and specificity for identification. | Morpholine lacks a strong UV chromophore, making its detection by UV challenging at low levels without derivatization. |
| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy | Exploits the magnetic properties of the ¹⁹F nucleus to provide information about the structure and quantity of fluorine-containing compounds. | Highly specific for fluorine-containing compounds. Can be used for both identification and quantification without the need for a reference standard for each impurity (using a quantitative internal standard). Provides structural information about unknown impurities.[2][3] | Less sensitive than chromatographic techniques. May not detect non-fluorinated impurities. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating, providing a comprehensive characterization of impurities in this compound.
GC-MS Method for Volatile Impurities (e.g., Morpholine)
This method utilizes a derivatization step to enhance the volatility and detectability of morpholine.
Principle: Morpholine is a secondary amine that can be derivatized with sodium nitrite under acidic conditions to form the more volatile and stable N-nitrosomorpholine, which is readily amenable to GC-MS analysis.[4]
dot graph GC_MS_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Caption: Workflow for the GC-MS analysis of morpholine impurity via derivatization.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dichloromethane.
-
-
Derivatization:
-
Transfer 1 mL of the sample solution to a 10 mL vial.
-
Add 1 mL of 1 M hydrochloric acid and vortex for 30 seconds.
-
Add 1 mL of a freshly prepared 1% (w/v) sodium nitrite aqueous solution and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
-
Extraction:
-
Add 2 mL of dichloromethane and vortex for 1 minute.
-
Allow the layers to separate.
-
Carefully transfer the lower organic layer to a clean vial for analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 25°C/min, hold for 5 minutes.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
Expected Results: N-nitrosomorpholine will have a characteristic retention time and mass spectrum (prominent ions at m/z 116 and 86) allowing for its unambiguous identification and quantification against a calibration curve prepared from a derivatized morpholine standard.
HPLC-UV/MS Method for Non-Volatile Impurities
This method is suitable for the direct analysis of this compound, unreacted morpholine, and the morpholine trifluoroacetate salt.
dot graph HPLC_MS_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Caption: Workflow for the HPLC-UV/MS analysis of this compound and its non-volatile impurities.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of mobile phase A and B.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-UV/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 210 nm.
-
MS Detection (ESI+):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Expected Results: This method will allow for the separation and quantification of this compound, residual morpholine (as its protonated form in the MS), and the morpholine trifluoroacetate salt (which will exist as separate morpholine and trifluoroacetate ions in solution).
¹⁹F NMR for Fluorinated Impurity Profiling
This technique provides a unique fingerprint of all fluorine-containing species in the sample.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of a quantitative ¹⁹F NMR internal standard (e.g., trifluorotoluene).
-
-
¹⁹F NMR Acquisition:
-
Acquire a quantitative ¹⁹F NMR spectrum. Key parameters to ensure quantitativeness include a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Expected Results: The ¹⁹F NMR spectrum will show a distinct signal for the -CF₃ group of this compound. Any fluorine-containing impurities, such as trifluoroacetic acid, will give rise to separate signals at characteristic chemical shifts. The relative integration of these signals compared to the internal standard will allow for their quantification.[2][3]
Causality and Trustworthiness in Experimental Design
The choice of each analytical method and its specific parameters is dictated by the chemical nature of the target analytes and the desire for a self-validating system.
-
Orthogonality of Methods: Using both GC-MS and HPLC-MS provides orthogonal separation mechanisms (volatility vs. polarity), increasing the confidence in the impurity profile. An impurity detected by both methods with consistent quantification is a validated result.
-
Specificity of ¹⁹F NMR: This technique acts as a powerful confirmatory tool for any fluorine-containing impurities tentatively identified by MS. Its inherent quantitative nature, when performed correctly, adds a high degree of trustworthiness to the data.
-
Derivatization as a Tool for Confirmation: While primarily used to enhance analyzability, the specific reactivity of morpholine in the derivatization step for GC-MS provides an additional layer of identification. The absence of a peak for N-nitrosomorpholine in a sample where morpholine is suspected would challenge the initial hypothesis.
By employing this multi-faceted analytical approach, researchers and drug development professionals can confidently characterize the impurity profile of this compound, ensuring the quality and reliability of their synthetic processes.
References
- 1. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(Trifluoroacetyl)morpholine
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—proper disposal—is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe and responsible disposal of 4-(Trifluoroacetyl)morpholine (CAS 360-95-2), a fluorinated organic compound requiring specialized handling. Our approach moves beyond a simple checklist to explain the scientific rationale behind each step, ensuring a culture of safety and deep understanding in your laboratory.
Part 1: Core Hazard Assessment and Chemical Profile
Understanding the intrinsic hazards of a substance is the foundation of its safe management. This compound is a halogenated amide, and its potential risks are derived from its structural components: the morpholine ring and the trifluoroacetyl group.
Based on its classification, this compound presents several primary hazards.[1] It is considered harmful if swallowed, in contact with skin, or inhaled, and is known to cause skin and serious eye irritation.[1] The trifluoroacetyl group makes this a stable fluorinated organic compound. Upon combustion, halogenated compounds can produce hazardous byproducts such as hydrogen fluoride (HF), a highly corrosive gas.[2][3] Therefore, disposal methods must be chosen to ensure complete destruction and neutralization of these potential products.
Table 1: Chemical and Hazard Summary for this compound
| Property | Value | Source |
| CAS Number | 360-95-2 | [4][5] |
| Molecular Formula | C₆H₈F₃NO₂ | [1][4] |
| Molecular Weight | 183.13 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [1] |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritant | [1] |
Part 2: Pre-Disposal Operations: Safety and Segregation
Proper disposal begins long before the waste container is full. It starts with safe handling during and after your experimental work.
Required Personal Protective Equipment (PPE)
Given the compound's GHS classification, a stringent PPE protocol is mandatory. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[7]
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[8]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure contaminated clothing is removed immediately and decontaminated before reuse.[9][10]
Waste Segregation: The Critical First Step
The single most important step in chemical waste management is proper segregation.[11][12] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Causality: this compound is a halogenated organic compound . It MUST be segregated from non-halogenated organic waste. The reason for this is thermodynamic: the carbon-fluorine bond is exceptionally strong, requiring higher temperatures for complete thermal destruction compared to standard hydrocarbons.[13] Disposal facilities use different incineration protocols for halogenated waste, often requiring temperatures of at least 1100°C to ensure complete breakdown and prevent the formation of persistent organic pollutants.[14][15]
Procedure:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Liquid Waste."
-
Never mix this compound waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes), acids, bases, or oxidizers.[12][16]
Part 3: Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for managing different waste streams containing this compound.
Protocol 1: Disposal of Bulk Liquid Waste
This is the primary method for disposing of unused reagents or reaction mixtures containing this compound.
-
Container Selection: Use a designated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE). The original reagent bottle is often the best choice.[17]
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste mixture.
-
The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
The accumulation start date.
-
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[16] The SAA must be at or near the point of generation and under the control of the laboratory personnel.[16]
-
Arranging Disposal: Do not allow waste to accumulate for more than 12 months.[16] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and transport. Professional disposal services are essential for ensuring regulatory compliance and environmental safety.[11]
-
Final Disposal Method: The designated disposal facility will use high-temperature incineration. This process thermally decomposes the organic molecules into simpler, less harmful compounds like carbon dioxide, water, and hydrogen fluoride (HF).[2] The acidic gases like HF are then removed from the exhaust stream by "scrubbers."[3]
Protocol 2: Disposal of Contaminated Solid Waste
This protocol applies to items such as gloves, pipette tips, and absorbent pads contaminated with this compound.
-
Collection: Place all contaminated solid waste into a designated, labeled, and sealed plastic bag or container. The label should read "Contaminated Solid Waste" and list the chemical contaminant.
-
Segregation: Keep this solid waste separate from non-hazardous lab trash.
-
Disposal: This waste stream must also be disposed of via incineration through your EHS office or a certified contractor. Do not place it in the regular trash.
Protocol 3: Decontamination and Disposal of Empty Containers
An "empty" container that held a hazardous chemical must be handled as hazardous waste unless properly decontaminated.[17]
-
Triple Rinsing:
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol). Each rinse should use a solvent volume equal to about 5-10% of the container's volume.[17]
-
Crucially, the rinsate from each rinse is considered hazardous waste. Collect all rinsate and add it to your "Halogenated Organic Liquid Waste" container for disposal via incineration.[17]
-
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as regular trash. However, you must first deface or remove all hazardous chemical labels to prevent confusion.[17] Consult your institutional policy to confirm this procedure.
Part 4: Emergency Procedures for Accidental Spills
In the event of an accidental release, a swift and correct response is vital to ensure personnel safety.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the spill is significant, remove any potential sources of ignition.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.[18][19] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[10][18]
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials must also be treated as hazardous solid waste.
-
Report: Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.
Visualization: Disposal Decision Workflow
The following diagram outlines the logical flow for making disposal decisions for waste streams containing this compound.
Caption: Decision workflow for proper disposal of this compound waste.
References
- 1. This compound | C6H8F3NO2 | CID 544636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. esemag.com [esemag.com]
- 3. trinityconsultants.com [trinityconsultants.com]
- 4. 360-95-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. osha.gov [osha.gov]
- 9. redox.com [redox.com]
- 10. solventsandpetroleum.com [solventsandpetroleum.com]
- 11. Effective Lab Chemical Waste Management [emsllcusa.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. epa.gov [epa.gov]
- 14. zerowasteeurope.eu [zerowasteeurope.eu]
- 15. toolkit.pops.int [toolkit.pops.int]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
- 17. vumc.org [vumc.org]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
Navigating the Safe Handling of 4-(Trifluoroacetyl)morpholine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to safely and effectively handle novel chemical entities is paramount. 4-(Trifluoroacetyl)morpholine, a fluorinated derivative of morpholine, presents unique handling challenges due to its chemical properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
This compound is classified as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin irritation and serious eye irritation, and may also lead to respiratory irritation.[1] The trifluoroacetyl group significantly influences the compound's reactivity and potential hazards compared to its parent compound, morpholine. While morpholine is corrosive and flammable, the trifluoroacetyl moiety introduces considerations related to the handling of halogenated organic compounds.
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, oral | [1] |
| Harmful in contact with skin | Acute toxicity, dermal | [1] |
| Harmful if inhaled | Acute toxicity, inhalation | [1] |
| Causes skin irritation | Skin corrosion/irritation | [1] |
| Causes serious eye irritation | Serious eye damage/eye irritation | [1] |
| May cause respiratory irritation | Specific target organ toxicity, single exposure | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate gloves is particularly important due to the presence of the halogenated acetyl group. Standard nitrile gloves may offer insufficient protection against halogenated hydrocarbons.
| PPE Component | Specification | Rationale |
| Hand Protection | Double gloving with a heavier-duty glove such as Viton™ or Norfoil™ over a standard nitrile glove. | Nitrile gloves have poor resistance to many halogenated hydrocarbons. A robust outer glove provides necessary chemical resistance, while the inner nitrile glove offers splash protection during glove removal. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and potential aerosols that can cause serious eye irritation. |
| Body Protection | A flame-resistant lab coat, worn fully buttoned. | To protect against skin contact and potential, though less likely, flammability hazards. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. In the event of a significant spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of harmful vapors and aerosols. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol outlines the essential steps for safely handling this compound from receipt to use in an experimental setting.
Caption: A step-by-step workflow for the safe handling of this compound.
1. Preparation:
-
Assemble PPE: Before entering the laboratory, don all required PPE as outlined in the table above.
-
Verify Fume Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary glassware, reagents, and spill cleanup materials within the fume hood.
2. Handling:
-
Weighing: Tare a clean, dry container on an analytical balance inside the fume hood. Carefully dispense the required amount of this compound, avoiding the generation of dust or aerosols.
-
Dissolution: Add the solvent to the container with the weighed compound. Gently swirl or stir to dissolve.
-
Addition to Reaction: Use a clean pipette or syringe to transfer the solution to the reaction vessel.
3. Post-Handling:
-
Decontaminate Glassware: Rinse all contaminated glassware with an appropriate solvent (e.g., acetone) into a designated halogenated waste container.
-
Segregate Waste: All solid and liquid waste contaminated with this compound must be collected in a clearly labeled, sealed container for halogenated organic waste.
-
Clean Work Area: Wipe down the work surface within the fume hood with a suitable solvent and dispose of the wipes in the halogenated waste stream.
-
Doff PPE: Remove PPE in the correct order, avoiding contact with the outer surfaces of contaminated items. Wash hands thoroughly with soap and water.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to a spill or exposure is critical.
Caption: Emergency response workflow for a spill of this compound.
Spill Response:
-
Small Spill (inside fume hood):
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for halogenated waste.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the laboratory doors to contain vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: At the point of generation, segregate all waste contaminated with this compound into a dedicated, clearly labeled "Halogenated Organic Waste" container. This includes liquid waste, solid waste (e.g., contaminated paper towels, pipette tips), and rinsed glassware.
-
Container Management: Waste containers should be kept closed when not in use and stored in a well-ventilated area, away from incompatible materials.
-
Final Disposal: The final disposal of halogenated organic waste should be conducted through your institution's EHS department, typically via high-temperature incineration.[2][3] This method is effective for the destruction of stable fluorinated compounds.[2][3] Never dispose of this compound down the drain.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their scientific endeavors.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


